molecular formula C6H9N3 B2548641 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 410544-19-3

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B2548641
CAS No.: 410544-19-3
M. Wt: 123.159
InChI Key: VGMJQHONPAXABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.159. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-7-3-5-4-8-9-6(1)5/h4,7H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMJQHONPAXABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: The Pharmacophore Potential of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Scaffold

Executive Summary

The this compound core is a privileged bicyclic scaffold in medicinal chemistry, distinct from its isomer, the [3,4-c] core found in the blockbuster anticoagulant Apixaban. Its value lies in its role as a semi-rigid, bifunctional template capable of precise pharmacophore positioning. This guide analyzes the scaffold’s utility in Fragment-Based Drug Discovery (FBDD), detailing its mechanism of action (MoA) through the lens of c-Met kinase inhibition and Factor Xa modulation .

This document is structured for researchers requiring actionable synthetic pathways, structural biology insights, and validated screening protocols.

Part 1: Structural Biology & Chemical Space

The this compound moiety is not a drug in isolation; it is a bioisostere and a linker . Its mechanism of action is defined by its ability to lock functional groups into specific vectors that match the topology of enzyme binding pockets.

The "Vector" Mechanism

Unlike flexible linear chains, this bicyclic system restricts conformational entropy. It presents three critical vectors for substitution:

  • N5 (Secondary Amine): The primary vector for diversity. It typically engages solvent-exposed regions or specific selectivity pockets (e.g., the S4 pocket in serine proteases).

  • N1/N2 (Pyrazole Nitrogens): Act as hydrogen bond donors (N1-H) or acceptors (N2), crucial for "hinge-binding" in kinase targets.

  • C3 (Pyrazole Carbon): Allows for hydrophobic extension into deep protein cavities.

Isomeric Importance

Distinguishing the [4,3-c] isomer from the [3,4-c] isomer is critical.

  • [3,4-c] (Apixaban-like): Nitrogen at position 6.[1][2][3]

  • [4,3-c] (Target of this guide): Nitrogen at position 5.[4][5][6][7][8]

  • Significance: This shift alters the exit vector of the substituent by approximately 15-20 degrees, dramatically changing how the molecule sits in an active site (e.g., changing a Type I kinase inhibitor to a Type II).

Part 2: Mechanism of Action (Case Studies)

Because the scaffold is a template, we define its MoA through its two most prominent validated biological targets: c-Met Kinase and Factor Xa .

Case Study A: c-Met Kinase Inhibition (Oncology)
  • Target: c-Met (Hepatocyte Growth Factor Receptor). Deregulation leads to tumor growth and metastasis.

  • Mechanism: Competitive ATP Inhibition (Type I/II).

  • Scaffold Role:

    • The pyrazole moiety functions as the "hinge binder," forming hydrogen bonds with the backbone residues (e.g., Pro1158, Met1160) of the kinase hinge region.

    • The tetrahydropyridine ring acts as a spacer, directing a bulky hydrophobic group (attached at N5) into the solvent-front or the hydrophobic back-pocket, depending on the substitution pattern.

    • Data Support: Derivatives have demonstrated IC50 values as low as 68 nM against c-Met, inhibiting phosphorylation in MKN45 cell lines [1].[6]

Case Study B: Factor Xa Inhibition (Cardiovascular)[1][10]
  • Target: Factor Xa, a serine protease in the coagulation cascade.[3]

  • Mechanism: Reversible active site inhibition.

  • Scaffold Role:

    • The scaffold mimics the P1-P4 peptide residues of the natural substrate.

    • The N5-substituent often occupies the S4 pocket (hydrophobic/aromatic box).

    • The C3-substituent directs the P1 moiety (often a benzamidine mimic or chloropyridine) into the S1 specificity pocket.

    • Note: While Apixaban uses the [3,4-c] isomer, the [4,3-c] variants are explored to modulate solubility and avoid patent space while retaining nanomolar affinity [2].

Part 3: Visualization of Mechanism

The following diagram illustrates the structural logic and the biological pathway validation for this scaffold.

MoA_Pathway cluster_0 Chemical Scaffold cluster_1 Biological Target Interaction cluster_2 Therapeutic Outcome Core 4,5,6,7-tetrahydro- 1H-pyrazolo[4,3-c]pyridine Vector_N5 N5 Vector: Solubility/S4 Pocket Core->Vector_N5 Derivatization Vector_N1 N1/N2 Vector: Hinge Binding (H-Bond) Core->Vector_N1 Intrinsic Target_Kinase c-Met Kinase (ATP Pocket) Vector_N5->Target_Kinase Hydrophobic Interaction Target_FXa Factor Xa (S1/S4 Pockets) Vector_N5->Target_FXa S4 Occupancy Vector_N1->Target_Kinase H-Bonding (Met1160) Inhibition Competitive Inhibition Target_Kinase->Inhibition Target_FXa->Inhibition Apoptosis Tumor Cell Apoptosis (MKN45) Inhibition->Apoptosis Pathway: c-Met Anticoag Anticoagulation (Thrombin Reduction) Inhibition->Anticoag Pathway: Coagulation

Figure 1: Mechanistic flow from scaffold vectors to therapeutic outcomes in Oncology and Cardiology.

Part 4: Experimental Protocols

To validate the MoA of a [4,3-c] derivative, the following workflows are standard.

Synthesis: The Modified Pictet-Spengler Approach

This route is preferred for its ability to introduce diversity at the C3 position early in the synthesis.

  • Reactant Preparation: Begin with N-protected-4-piperidone.

  • Acylation: React with an acyl chloride (R-COCl) or ester to form the 3-acyl-4-piperidone intermediate.

  • Cyclization: Treat the intermediate with hydrazine hydrate (NH₂NH₂) in ethanol at reflux.

    • Reaction:3-acyl-4-piperidone + NH₂NH₂ → this compound.

  • Deprotection: Remove the N-protecting group (e.g., Boc removal with TFA) to expose the N5 secondary amine for further functionalization.

Validating c-Met Inhibition (HTRF Assay)

Objective: Determine the IC50 of the derivative against c-Met kinase.

StepActionReagent/Condition
1 Enzyme Prep Recombinant human c-Met kinase (0.2 ng/µL) in kinase buffer (50 mM HEPES, pH 7.5).
2 Compound Addition Serial dilute compound in DMSO; add to enzyme solution. Incubate 15 min @ RT.
3 Substrate Initiation Add Biotin-labeled Poly(Glu, Tyr) substrate and ATP (at Km concentration).
4 Reaction Incubate 60 min @ RT to allow phosphorylation.
5 Detection Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
6 Readout Measure FRET signal (665/620 nm ratio) on a microplate reader (e.g., EnVision).
7 Analysis Plot % Inhibition vs. Log[Compound]. Calculate IC50 using non-linear regression.

Part 5: Structure-Activity Relationship (SAR) Data Summary

The following table summarizes how substitutions on the [4,3-c] core affect biological potency, based on aggregated literature data for kinase targets [1][3].

PositionSubstituent GroupEffect on Potency (c-Met)Mechanistic Rationale
N1 HydrogenHighEssential for H-bond donor capability to hinge region.
N1 Methyl/AlkylLow/InactiveSteric clash or loss of H-bond donor eliminates hinge binding.
C3 Phenyl / HeterocycleHighAccesses the hydrophobic "gatekeeper" region; improves selectivity.
N5 Benzyl / SulfonylVariableCritical for pharmacokinetic properties (solubility) and reaching solvent front.
N5 UnsubstitutedLowHigh polarity often prevents cell membrane penetration; poor enzyme fit.

References

  • Structure-based design, synthesis, and evaluation of this compound derivatives as novel c-Met inhibitors. Source: European Journal of Medicinal Chemistry (2017).[6] URL:[Link]

  • Discovery of Apixaban (BMS-562247): A Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. (Note: Comparative structural reference for the [3,4-c] vs [4,3-c] isomer distinction).[1] Source: Journal of Medicinal Chemistry (2007).[1] URL:[Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Source: MDPI (International Journal of Molecular Sciences). URL:[Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Source: Mini-Reviews in Organic Chemistry. URL:[Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure serves as a versatile framework for designing potent and selective modulators of various biological targets. Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including kinase inhibition for cancer therapy, modulation of central nervous system (CNS) receptors for treating neurological disorders, and antibacterial action.[1][2][3] This guide provides a comprehensive overview of the principal synthetic strategies for constructing this valuable scaffold, aimed at researchers, medicinal chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of key synthetic routes, provide field-proven experimental protocols, and offer insights into the rationale behind methodological choices, ensuring a blend of theoretical knowledge and practical applicability.

Introduction: The Strategic Importance of the Pyrazolo[4,3-c]pyridine Core

The fusion of a pyrazole ring with a piperidine moiety creates the this compound system. This architectural combination is particularly compelling for drug design for several reasons:

  • Structural Rigidity: The bicyclic nature of the scaffold reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a target protein by minimizing the entropic penalty upon binding.

  • Defined Substitution Vectors: The core structure presents multiple, well-defined points for chemical modification (at the N1, N5, and C3 positions), allowing for systematic exploration of the structure-activity relationship (SAR).

  • Pharmacophoric Features: The pyrazole ring can act as a versatile hydrogen bond donor and acceptor, while the piperidine nitrogen can be a basic center or a point for introducing further diversity.

These features have been successfully exploited to develop potent inhibitors of targets like the c-Met kinase, an attractive target in oncology, and pantothenate synthetase in Mycobacterium tuberculosis.[1][3] Furthermore, the scaffold serves as a key building block for compounds with potential antipsychotic, antidepressant, or anxiolytic activities.[2]

Core Synthetic Strategies: Building the Bicyclic Framework

The construction of the this compound core can be broadly categorized into two primary retrosynthetic approaches:

  • Strategy A: Pyrazole Ring Formation on a Pre-formed Piperidine Core: This is arguably the most common and versatile approach, typically commencing from a substituted piperidin-4-one derivative.

  • Strategy B: Pyridine Ring Annulation onto a Pre-formed Pyrazole Core: This strategy begins with a suitably functionalized pyrazole and constructs the six-membered piperidine ring onto it.

Beyond these classical methods, more advanced strategies such as intramolecular cycloadditions and multi-component reactions offer elegant and efficient alternatives for accessing this scaffold.

Strategy A: Pyrazole Ring Formation from Piperidin-4-one Precursors

This bottom-up approach is highly favored due to the commercial availability and synthetic accessibility of piperidin-4-one derivatives. The general sequence involves the transformation of the piperidin-4-one into a reactive 1,3-dielectrophile equivalent, which then undergoes a cyclocondensation reaction with a hydrazine derivative to form the pyrazole ring.

Causality Behind Experimental Choices:

  • Nitrogen Protection: The piperidine nitrogen (N5) is typically protected at the outset. An N-Boc (tert-butyloxycarbonyl) group is common, as it is stable to many reaction conditions but can be readily removed with acid. This prevents unwanted side reactions involving the secondary amine, such as N-alkylation or participation in the condensation step.

  • Activation of C3: To facilitate pyrazole formation, the C3 position (alpha to the ketone) must be functionalized. This is commonly achieved via a Claisen-type condensation with an acylating or formylating agent (e.g., ethyl formate, dimethylformamide dimethyl acetal - DMF-DMA) in the presence of a strong base (e.g., NaH, NaOMe). This creates a β-ketoaldehyde or β-ketoenamine intermediate.

  • Hydrazine Selection: The choice of hydrazine (R-NHNH₂) dictates the substituent at the N1 position of the final pyrazolo[4,3-c]pyridine. Using hydrazine hydrate yields an N-unsubstituted pyrazole (N1-H), while substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) introduce corresponding substituents.

Generalized Workflow Diagram:

G A N-Protected Piperidin-4-one B Activation at C3 (e.g., Formylation) A->B Base, Formylating Agent C β-Ketoaldehyde Intermediate B->C D Cyclocondensation with Hydrazine (R-NHNH₂) C->D Acidic or Basic Conditions E N-Protected Tetrahydro- 1H-pyrazolo[4,3-c]pyridine D->E F Deprotection (Optional) E->F e.g., TFA for Boc G Final Product F->G

Caption: General workflow for synthesizing the pyrazolo[4,3-c]pyridine core starting from a piperidin-4-one.

A specific five-step synthesis starting from piperidin-4-one has been successfully employed to generate a library of forty derivatives for screening as inhibitors of Mycobacterium tuberculosis pantothenate synthetase.[1]

Strategy B: Pyridine Ring Annulation onto Pyrazole Precursors

This alternative approach is valuable when highly substituted pyrazoles are the desired starting materials. The synthesis involves building the piperidine ring onto a pyrazole scaffold that already contains key functional groups.

One documented method starts with 5-(2-aminoethyl)-1H-pyrazole-4-carboxylates.[4] The key steps involve:

  • N-Alkylation: The primary amino group of the side chain is first N-alkylated.

  • Base-Mediated Cyclization: The resulting secondary amine undergoes an intramolecular cyclization via nucleophilic attack on the ester carbonyl, forming the 4-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core.

This route allows for the introduction of diversity on the piperidine nitrogen before the ring is even formed.

Advanced Strategy: Intramolecular Nitrilimine Cycloaddition

For accessing highly functionalized or novel derivatives, intramolecular cycloaddition reactions provide a powerful and elegant tool. A notable example is the synthesis of novel tetrahydro-1H-pyrazolo[4,3-c]pyridines via an intramolecular [3+2] cycloaddition of a nitrilimine with a tethered alkyne.[5]

Mechanistic Insight: The key to this synthesis is the generation of a highly reactive nitrilimine intermediate under mild conditions. This intermediate is part of a larger molecule that also contains an alkyne. Due to proximity, the nitrilimine rapidly undergoes an intramolecular reaction with the alkyne to form the fused pyrazole ring, thereby constructing the bicyclic system in a single, efficient step.[5]

Diagram of the Key Cycloaddition Step:

G cluster_0 Tethered Precursor A R-C(Cl)=N-NH-R' C Nitrilimine Intermediate [R-C≡N⁺-N⁻-R'] A->C Base B Alkyne Tether D [3+2] Cycloaddition C->D Intramolecular Reaction E Tetrahydro-1H- pyrazolo[4,3-c]pyridine Core D->E

Caption: The key intramolecular nitrilimine-alkyne cycloaddition step.

Experimental Protocols & Data

This section provides a representative, detailed protocol for the widely used synthesis starting from N-Boc-piperidin-4-one (Strategy A).

Protocol: Synthesis of 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Self-Validating System: This protocol includes checkpoints for reaction monitoring and characterization to ensure the integrity of each step.

Step 1: Formylation of N-Boc-4-Piperidone

  • Reagents & Materials:

    • N-Boc-4-piperidone (1.0 eq)

    • Sodium methoxide (1.2 eq)

    • Ethyl formate (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Diethyl ether

  • Procedure:

    • To a stirred suspension of sodium methoxide in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of N-Boc-4-piperidone in THF dropwise.

    • Add ethyl formate dropwise to the mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product, 3-(hydroxymethylene)-4-oxo-piperidine-1-carboxylic acid tert-butyl ester, is often used in the next step without further purification.

Step 2: Cyclocondensation with Hydrazine Hydrate

  • Reagents & Materials:

    • Crude product from Step 1 (1.0 eq)

    • Hydrazine hydrate (1.2 eq)

    • Ethanol

    • Acetic acid (catalytic amount)

  • Procedure:

    • Dissolve the crude intermediate in ethanol.

    • Add hydrazine hydrate, followed by a catalytic amount of glacial acetic acid.

    • Heat the mixture to reflux (approx. 80 °C) for 4-6 hours.

    • Monitoring: Monitor the formation of the pyrazole ring by LC-MS.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purification & Characterization: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the title compound as a solid. Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

Comparative Overview of Synthetic Strategies
StrategyStarting MaterialsKey TransformationAdvantagesCommon ChallengesReference
A: Pyrazole Formation N-Protected Piperidin-4-one, HydrazineClaisen condensation followed by cyclocondensationHighly versatile, readily available starting materials, well-establishedMulti-step, requires protecting groups[1]
B: Pyridine Annulation Functionalized Pyrazole (e.g., aminoethyl pyrazole)Intramolecular amidation/cyclizationGood for pyrazole-first diversificationStarting materials can be complex to synthesize[4]
C: Intramolecular Cycloaddition Tethered Hydrazonoyl Halide and AlkyneNitrilimine generation and [3+2] cycloadditionHigh efficiency, mild conditions, novel structuresSubstrate synthesis can be linear and lengthy[5]
D: Multi-component Aldehyde, β-ketoester, Hydrazine, Ammonia sourceOne-pot condensation cascadeHigh atom economy, operational simplicity, rapid library synthesisLimited to certain substitution patterns, optimization can be complex[6][7]

Conclusion and Future Outlook

The synthesis of this compound derivatives is a mature field with a robust set of established methodologies. The classical approach starting from piperidin-4-one remains the workhorse for many medicinal chemistry programs due to its reliability and versatility. However, the development of more sophisticated strategies, including intramolecular cycloadditions and multi-component reactions, provides powerful avenues for the rapid assembly of molecular diversity and the creation of novel chemical entities. As drug discovery continues to demand compounds with increasingly refined properties, the continued innovation in the synthesis of this and other privileged scaffolds will be paramount. The choice of synthetic strategy should be guided by the desired substitution pattern, the scale of the synthesis, and the availability of starting materials, with each route offering distinct advantages for the discerning synthetic chemist.

References

  • Title: Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors Source: PubMed URL: [Link]

  • Title: Synthesis of novel tetrahydro-1H-pyrazolo[4,3-c]pyridines via intramolecular nitrilimine cycloaddition Source: PubMed URL: [Link]

  • Title: Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine Source: ResearchGate URL: [Link]

  • Title: this compound dihydrochloride Source: MySkinRecipes URL: [Link]

  • Title: A kind of preparation method of 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine derivative Source: Google Patents URL
  • Title: Three closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines: synthesis, molecular conformations and hydrogen bonding in zero, one and two dimensions Source: ResearchGate URL: [Link]

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI URL: [Link]

  • Title: One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine Source: Arkivoc URL: [Link]

  • Title: Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2 Source: Chemical Methodologies URL: [Link]

  • Title: Structure-based design, synthesis, and evaluation of this compound derivatives as novel c-Met inhibitors Source: PubMed URL: [Link]

Sources

Biological Activity of Tetrahydropyrazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Development

Executive Summary

The tetrahydropyrazolopyridine scaffold—specifically the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine core—represents a privileged structural motif in medicinal chemistry. While the fully aromatic pyrazolo[3,4-b]pyridines are widely recognized as kinase inhibitors (e.g., CDK, MAPK), the tetrahydro- variants have emerged as potent, selective inhibitors of the anion exchanger Pendrin (SLC26A4) . This guide analyzes the biological activity, structure-activity relationships (SAR), and experimental validation of these compounds, with a primary focus on their therapeutic potential in inflammatory airway diseases such as asthma, cystic fibrosis (CF), and chronic obstructive pulmonary disease (COPD).

Chemical Architecture & Structure-Activity Relationship (SAR)

The core pharmacophore consists of a fused pyrazole and tetrahydropyridine ring system. Unlike their fully aromatic counterparts, the saturation of the pyridine ring introduces specific stereochemical and conformational constraints that favor binding to transmembrane transporters like Pendrin rather than ATP-binding pockets of kinases.

Core Scaffold Analysis

The biological activity is heavily modulated by substitutions at three key positions:

  • N1-Position (Pyrazole Nitrogen): Critical for lipophilicity and membrane permeability. Phenyl substitutions here are common.

  • C4/C6-Positions (Tetrahydropyridine Ring): Steric bulk here can dictate selectivity between SLC family members.

  • N-Substituent on the Tetrahydropyridine: This is the primary driver of potency.

SAR Insights: The Pendrin Inhibitor Class

Recent studies [1] have established that the introduction of urea moieties at the tetrahydropyridine nitrogen significantly enhances potency.

  • The "Privileged" Linker: An N-phenyl urea moiety is essential.[1] Replacing the urea with alkyl or acyl groups leads to a drastic loss of activity (>10-fold increase in IC50).

  • Halogenation: Introduction of fluorine atoms on the N-phenyl ring (specifically 3-fluoro or 3,5-difluoro patterns) improves potency, likely due to increased metabolic stability and halogen-bonding interactions within the hydrophobic pocket of the target protein.

  • Regiochemistry: The position of the methyl group on the pyrazole ring (C3 vs. C5) is determined during the Knorr synthesis step and affects the binding affinity.

SAR Visualization

The following diagram illustrates the critical substitution points and their impact on biological activity.

SAR_Tetrahydropyrazolopyridine Core Tetrahydro-1H-pyrazolo[3,4-b]pyridine Core Scaffold N_Pyridine Tetrahydropyridine Nitrogen (N5/N6) CRITICAL REGION Core->N_Pyridine Primary Modification Site N_Pyrazole Pyrazole Nitrogen (N1) Lipophilicity Control Core->N_Pyrazole C_Ring Ring Saturation Conformational Specificity Core->C_Ring Urea N-Phenyl Urea Linker Essential for Potency (<5 µM) N_Pyridine->Urea Best Pharmacophore Selectivity Selectivity for SLC26A4 (vs SLC26A3) C_Ring->Selectivity Distinguishes from Kinase Inhibitors Fluorine Fluorine Substitution (3-F, 3,5-diF) Enhances Metabolic Stability Urea->Fluorine Optimization

Figure 1: Structural Activity Relationship (SAR) map highlighting the critical N-phenyl urea moiety required for high-affinity Pendrin inhibition.

Mechanism of Action: SLC26A4 Inhibition

The primary biological target of tetrahydropyrazolopyridines is SLC26A4 (Pendrin) , a sodium-independent chloride/anion exchanger.[2]

Physiological Context

Pendrin mediates the electroneutral exchange of anions (Cl⁻, I⁻, HCO₃⁻, SCN⁻) across the apical membrane of epithelial cells.[2] In the airway, Pendrin is upregulated during inflammation (IL-4/IL-13 stimulation).

  • Normal State: Balanced ion transport maintains Airway Surface Liquid (ASL) depth.

  • Inflammatory State (Asthma/CF): Pendrin overexpression leads to excessive absorption of Cl⁻ and fluid from the airway lumen, causing ASL dehydration, mucociliary dysfunction, and mucus plugging.

Pharmacodynamics

Tetrahydropyrazolopyridines act as reversible, non-competitive inhibitors of Pendrin. By blocking the Cl⁻/HCO₃⁻ exchange, these compounds prevent the dehydration of the ASL.

  • Result: Preservation of ASL volume, improved ciliary beating, and enhanced mucus clearance.

Pathway Diagram

Pendrin_Pathway Inflammation Inflammation (IL-4, IL-13) Viral Infection / Allergens Pendrin_Up Upregulation of SLC26A4 (Pendrin) Apical Membrane Inflammation->Pendrin_Up Ion_Exchange Excessive Cl-/HCO3- Exchange Anion Absorption Pendrin_Up->Ion_Exchange Fluid_Loss ASL Dehydration (Volume Reduction) Ion_Exchange->Fluid_Loss Mucus Mucociliary Dysfunction & Mucus Plugging Fluid_Loss->Mucus Inhibitor Tetrahydropyrazolopyridine (Inhibitor) Inhibitor->Pendrin_Up BLOCKS Restoration Restored ASL Volume Improved Clearance Inhibitor->Restoration Promotes

Figure 2: Mechanism of Action showing the blockade of Pendrin-mediated airway surface liquid (ASL) dehydration.

Experimental Protocols

To validate the biological activity of these compounds, specific synthesis and assay protocols are required.

Synthesis: Regioselective Knorr Approach

The synthesis of the tetrahydropyrazolopyridine core often suffers from regioselectivity issues. The following protocol ensures high regiocontrol [1].

  • Condensation: React a 1,3-diketone (e.g., 2-((dimethylamino)methylene)cyclohexane-1,3-dione) with a substituted hydrazine in ethanol under reflux.

  • Cyclization: The intermediate undergoes cyclization to form the tetrahydro-1H-pyrazolo[3,4-b]quinolin-5-one or pyridine derivative.

  • Deprotection & Functionalization: If a Boc-protected amine is used, deprotect with TFA/DCM.[2] React the resulting free amine with an isocyanate (e.g., 4-chlorophenyl isocyanate) to install the critical urea linker.

Bioassay: YFP-Halide Quenching Assay

This is the industry-standard high-throughput screen for Pendrin activity. It relies on a Yellow Fluorescent Protein (YFP) variant (YFP-H148Q/I152L) whose fluorescence is quenched by iodide (I⁻) but not chloride (Cl⁻).

Protocol Steps:

  • Cell Line: CHO or HEK293 cells stably expressing Pendrin and the YFP mutant.

  • Seeding: Plate cells in 96-well black-walled plates (30,000 cells/well). Incubate 24h.

  • Compound Treatment: Wash cells with chloride-containing buffer (PBS). Add test compounds (dissolved in DMSO) and incubate for 10-15 minutes.

  • Assay Trigger: Inject an Iodide-containing buffer (PBS where NaCl is replaced by NaI) into the wells.

  • Measurement: Immediately monitor YFP fluorescence decay using a plate reader (Ex: 515 nm, Em: 530 nm).

    • Active Pendrin: Rapid influx of I⁻

      
       Rapid quenching of YFP.
      
    • Inhibited Pendrin:[2] Slow influx of I⁻

      
       Fluorescence remains high.
      
Assay Workflow Visualization

Assay_Workflow Step1 Step 1: Cell Seeding (CHO-Pendrin-YFP) Step2 Step 2: Compound Incubation (Tetrahydropyrazolopyridine) Step1->Step2 Step3 Step 3: Iodide Injection (NaI Buffer) Step2->Step3 Step4 Step 4: Fluorescence Monitoring (Real-time Kinetics) Step3->Step4 Decision Fluorescence Quenched? Step4->Decision Result_Active Compound Inactive (Pendrin Functional) Decision->Result_Active Yes (Rapid Decay) Result_Inhibitor Compound Active (Pendrin Blocked) Decision->Result_Inhibitor No (Stable Signal)

Figure 3: Workflow for the YFP-Halide Quenching Assay used to determine IC50 values.

Quantitative Data Summary

The following table summarizes the inhibitory potency (IC50) of key tetrahydropyrazolopyridine derivatives against Pendrin, highlighting the impact of the urea linker and halogenation [1].

Compound IDR-Group (Tetrahydropyridine N)Substitution (Phenyl Ring)IC50 (µM)Activity Class
TP-1 (Lead) N-Phenyl Urea4-Chloro7.0Moderate
TP-2 N-Phenyl Urea3-Fluoro4.6High
TP-3 N-Phenyl Urea3,5-Difluoro3.1Potent
TP-4 N-Alkyl UreaMethyl>50Inactive
TP-5 Sulfonamide4-Chloro>50Inactive

Note: Data derived from fluorescence quenching kinetics in Pendrin-transfected HEK293 cells.

References

  • Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). Source: Bioorganic & Medicinal Chemistry Letters (2019).[1][3] URL:[Link]

  • Small-Molecule Inhibitors of Pendrin Potentiate the Diuretic Action of Furosemide. Source: Journal of the American Society of Nephrology (2016).[2] URL:[Link]

  • SLC26A3 inhibitor identified in small molecule screen blocks colonic fluid absorption and reduces constipation. Source:[2] JCI Insight (2018).[2] URL:[Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (Context for scaffold comparison) Source: International Journal of Organic Chemistry (2014). URL:[Link]

Sources

Technical Whitepaper: The 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the early-stage research parameters for the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold. This document is structured to support medicinal chemists and pharmacologists in library design, synthesis, and biological profiling.

Executive Summary

The This compound core (CAS 410544-19-3) represents a privileged bicyclic scaffold in modern drug discovery. Structurally, it consists of a pyrazole ring fused to a tetrahydropyridine moiety. Unlike its isomer (the [3,4-c] system found in Apixaban), the [4,3-c] scaffold offers a distinct vector orientation for substituents, making it highly effective for targeting ATP-binding pockets in kinases (e.g., c-Met, RIP1) and exploring G-protein coupled receptor (GPCR) space.

This guide provides a blueprint for leveraging this scaffold, moving from retrosynthetic planning to validated biological assays.

Chemical Architecture & Retrosynthesis

The scaffold's utility lies in its three primary vectors for diversification:

  • N5-Position (Pyridine Nitrogen): The most reactive site for late-stage functionalization (amides, ureas, sulfonamides).

  • C3-Position (Pyrazole Carbon): Determined early in synthesis; critical for hydrophobic pocket occupancy.

  • N1-Position (Pyrazole Nitrogen): Controls solubility and metabolic stability; often substituted with aryl or heteroaryl groups.

Synthetic Logic

The most robust synthetic route utilizes a Claisen condensation-Cyclization strategy starting from protected 4-piperidones. This approach is preferred over Hantzsch-type syntheses for library generation because it allows independent variation of the C3 and N1 substituents before the final N5 diversification.

Pathway Visualization

The following diagram outlines the core synthetic workflow and decision gates.

Synthesis_Workflow Start Start: N-Protected 4-Piperidone Step1 Step 1: C3-Acylation (LHMDS/R-COCl) Start->Step1 Inter1 Intermediate: 1,3-Dicarbonyl Step1->Inter1 C-C Bond Formation Step2 Step 2: Cyclization (R'-NHNH2) Inter1->Step2 Knorr-type Cyclization Core Core Scaffold: Protected N5 Step2->Core Bicyclic Formation Step3 Step 3: Deprotection (TFA or H2/Pd) Core->Step3 Step4 Step 4: N5 Diversification (Amide/Urea coupling) Step3->Step4 Library Generation

Figure 1: Modular synthetic pathway for this compound library generation.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are standardized for a "self-validating" workflow where intermediates are chemically distinct and easily monitored by LC-MS.

Protocol A: Scaffold Synthesis (The "Make" Phase)

Objective: Synthesis of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.

Reagents:

  • 1-Boc-4-piperidone (CAS 79099-07-3)

  • Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M in THF

  • Benzoyl chloride

  • Hydrazine hydrate[1]

Step-by-Step Methodology:

  • Enolate Formation: In a flame-dried flask under

    
    , dissolve 1-Boc-4-piperidone (1.0 equiv) in anhydrous THF. Cool to -78°C. Add LHMDS (1.1 equiv) dropwise over 20 mins. Stir for 1 hour to ensure complete enolate formation.
    
  • Acylation: Add benzoyl chloride (1.1 equiv) dropwise. The solution may turn yellow/orange. Allow to warm to Room Temperature (RT) and stir for 12 hours. Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of starting ketone.

  • Cyclization: Quench the reaction with sat.

    
     and extract with EtOAc. Concentrate the crude 
    
    
    
    -diketone intermediate. Redissolve in Ethanol (EtOH). Add Hydrazine hydrate (2.0 equiv). Reflux at 80°C for 4 hours.
  • Isolation: Cool to RT. Remove solvent in vacuo. The product often precipitates upon addition of cold ether. Filter and wash.

  • Deprotection: Dissolve the Boc-protected core in DCM/TFA (4:1). Stir for 2 hours. Evaporate volatiles to yield the TFA salt of the title compound.

Critical Parameter: The choice of base (LHMDS vs. NaH) affects the regioselectivity of acylation. LHMDS is preferred for kinetic control to avoid di-acylation.

Protocol B: Biological Profiling (The "Test" Phase)

Target: c-Met Kinase (Oncology Application). Rationale: The pyrazole NH and pyridine N motifs can mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinases.

Assay Conditions:

  • Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Enzyme: Recombinant human c-Met kinase domain.

  • Substrate: PolyGT (Glu:Tyr 4:1) labeled with a fluorophore.[2][3]

Procedure:

  • Prepare compound serial dilutions in 100% DMSO (Start at 10

    
    M).
    
  • Dilute 50-fold into assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Add 5

    
    L compound solution to 384-well plate.
    
  • Add 10

    
    L enzyme/substrate mix. Incubate 15 mins.
    
  • Initiate reaction with 10

    
    L ATP (
    
    
    
    concentration).
  • Stop reaction after 60 mins with EDTA. Read fluorescence ratio (665 nm/615 nm).

Medicinal Chemistry & SAR Analysis

Early-stage research has identified specific Structure-Activity Relationship (SAR) trends for this scaffold.

SAR Data Summary

The following table summarizes key bioactivity data derived from recent literature, highlighting the impact of substitution patterns.

PositionSubstituent (R)TargetActivity (

)
Insight
C3 PhenylMTB Pantothenate Synthetase21.8

M
Aromatic stacking in active site is critical [4].
C3 3,4-dimethoxyphenylc-Met Kinase68 nMElectron-rich rings enhance potency [2].
N5 4-bromophenyl-ureaCB1 Receptor49.6 nMUrea linker provides optimal geometry for GPCRs [1].
N5 2,4-resorcinol amideHsp90Low

M
Hydrophilic groups at N5 improve solubility and H-bonding [6].
Mechanistic Pathway Map

Understanding the downstream effects of inhibiting these targets is crucial for safety profiling.

Biological_Pathways Scaffold 4,5,6,7-tetrahydro- 1H-pyrazolo[4,3-c]pyridine Target1 c-Met Kinase Scaffold->Target1 3-Aryl Derivs Target2 CB1 Receptor Scaffold->Target2 N5-Urea Derivs Target3 Pantothenate Synthetase (MTB) Scaffold->Target3 3-Phenyl Derivs Effect1 Inhibit Tumor Proliferation Target1->Effect1 Block HGF Signaling Effect2 Modulate Neuropathic Pain Target2->Effect2 Neurotransmission Effect3 Bacterial Growth Arrest Target3->Effect3 CoA Depletion

Figure 2: Multi-target pharmacological landscape of the scaffold.

Strategic Recommendations for Early Discovery

  • Avoid Isomer Confusion: Strictly verify the regiochemistry of the pyrazole fusion. The [4,3-c] isomer (this topic) is distinct from the [3,4-c] isomer found in Factor Xa inhibitors like Apixaban. Misidentification leads to inactive libraries.

  • Focus on N5-Capping: The secondary amine at N5 is a metabolic liability (potential for conjugation). Early capping with amides or ureas is recommended to improve ADME properties.

  • Scaffold Hopping: Use this scaffold to replace flexible linkers in hits derived from High-Throughput Screening (HTS), adding rigidity to improve selectivity.

References

  • Discovery of novel tetrahydro-pyrazolo[4,3-c]pyridines for the treatment of neuropathic pain. Source: European Journal of Medicinal Chemistry.[4] URL:[Link]

  • Structure-based design, synthesis, and evaluation of this compound derivatives as novel c-Met inhibitors. Source: European Journal of Medicinal Chemistry.[4] URL:[Link]

  • Discovery of Novel 4,5,6,7-Tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one Derivatives... (Comparative Structural Analysis). Source: Journal of Medicinal Chemistry.[4][5] URL:[Link][5]

  • Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Three closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines: synthesis, molecular conformations and hydrogen bonding. Source: Acta Crystallographica Section C. URL:[Link]

  • 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors (Structural Analog Context). Source: ResearchGate / AACR. URL:[Link]

Sources

Investigating the Therapeutic Potential of Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazolopyridines represent a class of "privileged scaffolds" in medicinal chemistry, distinguished by their bioisosteric relationship to purines and indoles. Their fused bicyclic architecture—specifically the pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine isomers—offers a tunable platform for interacting with ATP-binding pockets of kinases and allosteric sites of G-protein-coupled receptors (GPCRs). This guide dissects the structural logic, synthetic pathways, and validation protocols necessary to exploit these scaffolds for therapeutic development in oncology and neurology.

Structural Architecture & Pharmacophore Modeling

The therapeutic versatility of pyrazolopyridines stems from their ability to mimic the hydrogen-bonding motifs of endogenous ligands (like ATP) while offering vectors for solubilizing groups that extend into the solvent-exposed regions of a protein target.

Isomer Classification & Binding Modes

While several isomers exist, two dominate the patent landscape due to their specific binding geometries:

  • Pyrazolo[1,5-a]pyridine: A "bridgehead" nitrogen system. It lacks the N-H donor in the 5-membered ring, making it a rigid acceptor scaffold often used to target B-Raf and RET kinases (e.g., Selpercatinib).

  • Pyrazolo[3,4-b]pyridine: Contains both donor (N-H) and acceptor (N:) sites, mimicking the adenine core of ATP. This allows for bidentate hydrogen bonding with the "hinge region" of kinase domains.

Pharmacophore Visualization

The following diagram illustrates the structural classification and the critical binding interactions of these scaffolds within a kinase active site.

Pyrazolopyridine_Scaffolds Core Pyrazolopyridine Core Iso1 Pyrazolo[1,5-a]pyridine (Bridgehead Nitrogen) Core->Iso1 Iso2 Pyrazolo[3,4-b]pyridine (Adenine Isostere) Core->Iso2 Target1 Target: Kinases (RET, B-Raf, CDK) Iso1->Target1 High Affinity Iso2->Target1 Primary Mode Target2 Target: GPCRs/Ion Channels (GABA-A Allosteric) Iso2->Target2 Secondary Mode Mech1 Mechanism: ATP Hinge Binding (Hydrophobic Pocket) Target1->Mech1 Mech2 Mechanism: Allosteric Modulation (Cl- Channel Gating) Target2->Mech2

Figure 1: Structural classification of primary pyrazolopyridine isomers and their pharmacological mapping to biological targets.

Synthetic Strategies: The "How-To"

Efficient synthesis is critical for Structure-Activity Relationship (SAR) studies. We prioritize convergent routes that allow late-stage diversification.

Protocol: Oxidative [3+2] Cycloaddition (Pyrazolo[1,5-a]pyridine)

This modern approach utilizes N-aminopyridines and electron-deficient alkynes/alkenes. It is superior to older condensation methods due to milder conditions and higher regioselectivity.

Reagents:

  • N-aminopyridinium salt (Precursor)

  • Activated Alkyne (e.g., Dimethyl acetylenedicarboxylate)

  • Oxidant: PIDA (Phenyliodine(III) diacetate) or

    
     (Green chemistry approach)
    
  • Solvent: DCM or Acetonitrile

Step-by-Step Methodology:

  • Ylide Formation: Dissolve N-aminopyridinium salt (1.0 eq) in DCM. Add base (

    
    , 2.0 eq) to generate the N-aminopyridine ylide in situ.
    
  • Cycloaddition: Add the activated alkyne (1.2 eq) dropwise at

    
    .
    
  • Oxidation (Critical Step): Add PIDA (1.1 eq). The reaction proceeds via a 1,3-dipolar cycloaddition followed by oxidative aromatization.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The breakdown of the ylide intermediate is visible under UV.

  • Purification: Quench with saturated

    
    . Extract with DCM. Purify via silica gel chromatography.
    

Expert Insight: Using PIDA avoids the use of toxic heavy metals (like Pb(OAc)4). If regioselectivity is poor, switching to a copper-catalyzed aerobic condition often favors the sterically less hindered isomer.

Therapeutic Targets & Mechanisms[1][2][3]

Kinase Inhibition (Oncology & Inflammation)

The pyrazolo[3,4-b]pyridine scaffold is a potent ATP-competitive inhibitor.

  • Mechanism: The pyridine nitrogen (N7) accepts a hydrogen bond from the backbone amide of the kinase hinge region, while the C3-substituent often occupies the hydrophobic "gatekeeper" pocket.

  • Key Targets:

    • ALK (Anaplastic Lymphoma Kinase): Overcoming Crizotinib resistance (L1196M mutation).[1]

    • TBK1: Implicated in innate immunity and KRAS-mutant cancers.

    • p38 MAPK: Anti-inflammatory target.

GABA-A Receptor Modulation (Neurology)

Unlike benzodiazepines, pyrazolopyridines like Etazolate and Cartazolate act via a distinct allosteric mechanism.

  • Mechanism: They bind to a transmembrane site on the GABA-A receptor, distinct from the benzodiazepine (

    
     interface) site. They enhance GABA-induced chloride currents, providing anxiolytic effects without the classic sedation profile of benzodiazepines.
    
Data Summary: Scaffold Efficacy
Compound ClassIsomer CorePrimary TargetIC50 / EC50Clinical/Preclinical Status
Selpercatinib Pyrazolo[1,5-a]pyridineRET Kinase~1 nMFDA Approved (Lung/Thyroid Cancer)
Etazolate Pyrazolo[3,4-b]pyridineGABA-A Receptor~1.2

M
Phase II (Alzheimer's/Anxiety - Discontinued)
Compound 15y Pyrazolo[3,4-b]pyridineTBK10.2 nMPreclinical Lead [2]
Glumetinib Pyrazolo[4,3-b]pyridinec-Met<10 nMClinical Trials (NSCLC)

Experimental Validation Protocols

To validate the therapeutic potential, a robust screening cascade is required. Below is the standard workflow for Kinase Inhibition profiling.

Protocol: FRET-Based Kinase Assay (Z'-LYTE)

Fluorescence Resonance Energy Transfer (FRET) is preferred over radiometric assays for high-throughput screening due to its sensitivity and non-radioactive nature.

Workflow Diagram:

Kinase_Assay_Workflow Start Compound Library (DMSO Stock) Mix Reaction Mix: Kinase + Peptide Substrate + ATP + Compound Start->Mix Incubate Incubation (1 hr @ RT) Mix->Incubate Develop Add Development Reagent (Protease cleaves non-phos peptide) Incubate->Develop Read Read FRET Signal (Coumarin/Fluorescein Ratio) Develop->Read Analyze Calculate IC50 & Z-Factor Read->Analyze

Figure 2: Z'-LYTE FRET-based kinase assay workflow for determining IC50 values of pyrazolopyridine derivatives.

Detailed Procedure:

  • Preparation: Dilute pyrazolopyridine derivatives in 100% DMSO (10-point dose-response).

  • Enzyme Reaction: In a 384-well black plate, mix:

    • 10

      
      L Kinase Buffer (50 mM HEPES, 10 mM 
      
      
      
      , 1 mM EGTA, 0.01% Brij-35).
    • Protease-sensitive peptide substrate (labeled with Coumarin and Fluorescein).

    • ATP (at

      
       concentration).
      
    • Test Compound.[2][3][4][5][6][7][8]

  • Incubation: Incubate at room temperature for 60 minutes. The kinase phosphorylates the peptide.

  • Development: Add 5

    
    L of Development Solution (Site-specific protease).
    
    • Mechanism:[2][5][9][10] The protease cleaves only non-phosphorylated peptides. Cleavage disrupts FRET. Phosphorylated peptides remain intact (high FRET).

  • Detection: Measure fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein).

  • Analysis: Calculate the Emission Ratio. High phosphorylation (inactive inhibitor) = High Ratio. Low phosphorylation (active inhibitor) = Low Ratio.

Self-Validating Check: Always include a "No ATP" control (0% phosphorylation) and a "No Inhibitor" control (100% phosphorylation) to calculate the Z'-factor. A Z' > 0.5 indicates a robust assay.

ADME/Tox Considerations

Pyrazolopyridines are flat, aromatic systems. A common failure mode in early discovery is poor aqueous solubility and CYP450 inhibition (due to the nitrogen lone pairs coordinating with the heme iron).

  • Solubility Fix: Introduce solubilizing tails (morpholine, piperazine) at the C3 or C5 positions.

  • Metabolic Stability: Block metabolic "soft spots" (e.g., benzylic carbons) with fluorine or deuterium.

References

  • Ansari, M. et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.[11] Link

  • Li, Y. et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Hamblin, J.N. et al. (2004).[8] Pyrazolopyridines as a Novel Structural Class of Potent and Selective PDE4 Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Supuran, C.T. et al. (1999). Action of pyrazolopyridines as modulators of [3H]flunitrazepam binding to the GABA/benzodiazepine receptor complex. European Journal of Pharmacology. Link

  • Wang, J. et al. (2024).[12] Synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition. Synlett. Link

Sources

Comprehensive Spectroscopic Analysis: 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine

[1][2]

CAS Registry Number: 105658-40-8 (Free Base) | 157327-44-1 (Dihydrochloride) Molecular Formula: C₆H₉N₃ Molecular Weight: 123.16 g/mol [1]

Structural Dynamics & Sample Preparation

The core challenge in analyzing this scaffold is the interplay between prototropic tautomerism (pyrazole ring) and conformational flexibility (tetrahydropyridine ring). The molecule exists in dynamic equilibrium, which significantly influences NMR chemical shifts and line shapes.[1]

Tautomeric Equilibrium

The pyrazole moiety can exist as the 1H or 2H tautomer.[1] In polar aprotic solvents (DMSO-d₆), the 1H form is generally thermodynamically favored due to dipole stabilization and solvent hydrogen bonding.[1] However, the presence of the basic secondary amine (N6) allows for complex protonation states (monocation vs. dication) that alter this equilibrium.

TautomerismT11H-Tautomer(Major in DMSO)T22H-Tautomer(Minor/Transient)T1->T2Fast Exchange(Broadens N-H signal)SaltDihydrochloride Salt(Protonated N1 & N6)T1->SaltHCl/Et2OSalt->T1NaOH/Extraction

Figure 1: Tautomeric and protonation states affecting spectroscopic signatures.

Sample Preparation Protocol

To ensure reproducible spectral data, strict control of pH and water content is required.[1]

  • Solvent Selection: Use DMSO-d₆ (99.9% D) for full structural elucidation.[1] It suppresses rapid proton exchange, allowing observation of the pyrazole NH and amine NH protons.[1]

  • Concentration: Prepare at 10–15 mg/mL for ¹H NMR and 30–50 mg/mL for ¹³C/2D NMR.

  • Water Suppression: The hygroscopic nature of the HCl salt often introduces a water peak at ~3.33 ppm (DMSO). Use molecular sieves (3Å) or presaturation pulse sequences if the water signal obscures the N6-methylene signals.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][4]

The NMR profile is defined by the asymmetry introduced by the pyrazole fusion. The numbering scheme used below follows IUPAC conventions for the [4,3-c] fusion, placing the secondary amine at position 6.[1]

¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionShift (δ, ppm)MultiplicityIntegralMechanistic Insight
N1-H 12.5 – 13.0Broad Singlet1HHighly deshielded pyrazole proton; subject to exchange broadening.[1]
C3-H 7.20 – 7.40Singlet1HDiagnostic aromatic peak.[1] Shifts downfield (~8.0 ppm) in acidic media due to pyridinium ring current effects.[1]
C7-H₂ 3.75 – 3.85Singlet (or broad s)2HMost deshielded methylene; adjacent to the aromatic bridgehead (C7a) and the electronegative N6.
C5-H₂ 2.90 – 3.05Triplet (J ≈ 5.8 Hz)2HAdjacent to N6; distinct triplet structure due to coupling with C4-H₂.[1]
C4-H₂ 2.55 – 2.65Triplet (J ≈ 5.8 Hz)2HMost shielded methylene; adjacent to the C3a bridgehead.[1] Often overlaps with DMSO solvent residual peak (2.50 ppm).[1]
N6-H 2.0 – 3.5Broad1HHighly variable.[1] In the HCl salt, this appears as a broad singlet at >9.0 ppm.[1]

Critical Analysis:

  • The "C7 Anomaly": The protons at C7 often appear as a singlet or a slightly broadened feature rather than a triplet. This is due to the lack of adjacent protons on the quaternary C7a bridgehead, decoupling them from the rest of the spin system.[1]

  • Differentiation: The C5 and C4 protons form an A₂X₂ spin system (approximated as two triplets). COSY correlation is essential to confirm the C4-C5 connectivity.[1]

¹³C NMR Assignments (100 MHz, DMSO-d₆)
CarbonShift (δ, ppm)TypeAssignment Logic
C3 ~132.0CHAromatic pyrazole carbon.[1]
C7a ~138.0CqBridgehead carbon; deshielded by N1 attachment (in 1H tautomer).[1]
C3a ~110.0CqBridgehead carbon; shielded relative to C7a.[1]
C7 ~43.0CH₂Benzylic-like position; deshielded by N6.[1]
C5 ~41.5CH₂Alpha to amine (N6).[1]
C4 ~23.0CH₂Beta to amine; most shielded carbon.[1]
2D NMR Correlations (Self-Validation)

To validate the structure, the following HMBC (Heteronuclear Multiple Bond Correlation) connectivities must be observed:

  • C3-H → shows correlations to C3a and C7a .[1]

  • C7-H₂ → shows correlations to C7a (strong), C3a (weak), and C5 (through N6).[1]

  • C4-H₂ → shows correlations to C3a and C5 .[1]

Mass Spectrometry (MS)[1]

Mass spectrometry provides confirmation of the molecular weight and fragmentation patterns characteristic of the fused bicycle.

  • Ionization Mode: ESI (+) (Electrospray Ionization)

  • Parent Ion: [M+H]⁺ = 124.09 m/z (Calculated for C₆H₁₀N₃⁺).[1]

  • Salt Form: The dihydrochloride will show the same parent ion (124 m/z) but may show adducts or HCl clusters in the background if not fully desalted.[1]

Fragmentation Pathway (MS/MS):

  • m/z 124 → 96: Loss of C₂H₄ (28 Da). This corresponds to a Retro-Diels-Alder (RDA) type collapse of the saturated piperidine ring.[1]

  • m/z 124 → 95: Loss of CH₂=NH (29 Da).[1] Characteristic of cyclic secondary amines (piperidine ring cleavage).

  • m/z 95 → 68: Loss of HCN (27 Da) from the pyrazole ring, a signature of nitrogen-containing aromatic heterocycles.[1]

Vibrational Spectroscopy (IR)

FT-IR analysis is particularly useful for distinguishing the free base from the hydrochloride salt.[1]

  • N-H Stretch (Pyrazole): A sharp, distinct band at 3100–3200 cm⁻¹ .[1]

  • N-H Stretch (Amine):

    • Free Base:[1] Weak/Broad band at 3250–3350 cm⁻¹ .[1]

    • HCl Salt: Very broad, strong absorption from 2400–3000 cm⁻¹ (ammonium N-H⁺ stretching), often obscuring C-H stretches.[1]

  • C=N / C=C (Aromatic): Characteristic "breathing" modes of the pyrazole ring appear at 1580–1620 cm⁻¹ .[1]

  • C-H (Aliphatic): 2850–2950 cm⁻¹ (Methylene stretches).[1]

Quality Control & Validation Workflow

The following workflow is designed to ensure batch-to-batch consistency, particularly when using this compound as a starting material for GMP synthesis.

QC_WorkflowStartCrude Material(Salt or Free Base)SolubilitySolubility Check(DMSO vs Water)Start->SolubilityHPLCHPLC Purity(C18, 0.1% TFA)Solubility->HPLCNMR1H NMR Validation(DMSO-d6)HPLC->NMRDecisionPass Criteria:>98% PurityIntegral Ratio CorrectNMR->DecisionDecision->StartFail (Recrystallize)ReleaseRelease for SynthesisDecision->ReleasePass

Figure 2: Analytical workflow for purity assessment.

Purity Assessment Protocol
  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

    • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.[1]

    • Gradient: 5% B to 95% B over 10 min. The polar nature of the amine requires a low initial organic percentage to ensure retention.

    • Detection: UV at 210 nm (general amide/amine) and 254 nm (aromatic pyrazole).[1]

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Földi, Z., et al. (2023).[1][2] Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates. Reaction Chemistry & Engineering.[1] Available at: [Link]

  • Chimichi, S., et al. (1992).[1][3] 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.[1][3] Canadian Journal of Chemistry.[1][3] Available at: [Link][1]

  • Lu, T., et al. (2017).[1] Structure-based design, synthesis, and evaluation of this compound derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry.[1] Available at: [Link]

Methodological & Application

Application Note: Comprehensive Characterization of Pyrazolo[4,3-c]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[4,3-c]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for indazoles and azaindoles in the development of kinase inhibitors (e.g., JAK, CDK) and anti-cancer therapeutics.[1] However, the physicochemical properties of this bicyclic heteroaromatic system—specifically its annular tautomerism and propensity for regioisomeric alkylation—present significant analytical challenges. This guide details a self-validating workflow for the unambiguous structural assignment of pyrazolo[4,3-c]pyridine derivatives, integrating 2D-NMR, UPLC-MS/MS, and X-ray crystallography.

Introduction: The Analytical Challenge

In drug development, the precise location of substituents on the pyrazole ring (N1 vs. N2) dictates biological potency and metabolic stability. Synthetic alkylation of the pyrazolo[4,3-c]pyridine core typically yields a mixture of N1-substituted and N2-substituted regioisomers due to the ambident nature of the pyrazole anion.

  • N1-Isomer: Thermodynamically favored in many neutral conditions; often correlates with "indoline-like" binding modes.

  • N2-Isomer: Often kinetically favored or formed via steric steering; frequently exhibits distinct solubility and lipophilicity profiles.

The Problem: Standard 1H NMR is often insufficient to distinguish these isomers because the chemical shift differences can be subtle (< 0.2 ppm) and solvent-dependent. Misassignment of these isomers can lead to erroneous Structure-Activity Relationship (SAR) models.

Protocol A: NMR Spectroscopy (The Gold Standard)

This protocol utilizes the spatial geometry of the fused ring system to determine regiochemistry without the need for reference standards.

Mechanistic Logic (The "Bay Region" Effect)

The pyrazolo[4,3-c]pyridine system has a distinct geometry:

  • N1 Position: Located adjacent to the bridgehead carbon (C7a), placing the N1-substituent in the "peri" region relative to the pyridine C7 proton.

  • N2 Position: Distal from the pyridine ring, placing the N2-substituent in close proximity to the pyrazole C3 proton.

Experimental Parameters
  • Instrument: 500 MHz or higher recommended.

  • Solvent: DMSO-d6 (preferred for solubility and preventing exchange of labile protons).

  • Concentration: 5–10 mg in 600 µL.

Step-by-Step Workflow

Step 1: 1H NMR Assignment Identify the aromatic protons.

  • C3-H (Pyrazole): Typically a singlet around 8.0–8.5 ppm.

  • C7-H (Pyridine): Typically a singlet or doublet (if coupled to C6) in the desheilded region (8.5–9.2 ppm).

  • C4-H (Pyridine): Often the most downfield signal if N5 is unsubstituted.

Step 2: 1D NOE or 2D NOESY (Critical Step) Run a NOESY experiment with a mixing time (


) of 300–500 ms.
  • Observation A (N1-Alkylation): Look for a strong Cross-Peak (NOE) between the N-Alkyl protons (typically the

    
    -CH2) and the C7-H  of the pyridine ring.
    
  • Observation B (N2-Alkylation): Look for a strong Cross-Peak (NOE) between the N-Alkyl protons and the C3-H of the pyrazole ring.

Step 3: 1H-15N HMBC (Optional but Definitive) If nitrogen-detect probes are available, the


N chemical shift provides a fingerprint.
  • N1-substituted: N1 typically resonates upfield (~ -150 to -170 ppm relative to nitromethane).

  • N2-substituted: N2 typically resonates downfield (~ -80 to -100 ppm).

Decision Tree Visualization

NMR_Logic start Crude Alkylation Product h1 1H NMR Screening start->h1 noesy 2D NOESY Experiment h1->noesy decision NOE Correlation Observed? noesy->decision n1_path N-Alkyl <-> C7-H (Pyridine) decision->n1_path Cross-peak A n2_path N-Alkyl <-> C3-H (Pyrazole) decision->n2_path Cross-peak B result_n1 CONFIRMED: N1-Isomer (Peri-interaction) n1_path->result_n1 result_n2 CONFIRMED: N2-Isomer (Vicinal interaction) n2_path->result_n2

Figure 1: NMR logic tree for distinguishing N1 vs. N2 regioisomers based on spatial proximity (NOE).

Protocol B: UPLC-MS/MS Method Development

Separating regioisomers is critical for purity assessment, as they often co-elute on standard C18 gradients.

Column Selection Strategy

While C18 is standard, Phenyl-Hexyl or Pentafluorophenyl (PFP) phases are superior for pyrazolo[4,3-c]pyridines. The


-

interactions between the stationary phase and the electron-deficient pyridine ring provide distinct selectivity for the N1 vs. N2 isomers.
Mobile Phase Optimization
  • Acidic (0.1% Formic Acid): Protonates the pyridine nitrogen (pKa ~5-6), improving peak shape but potentially reducing retention.

  • Basic (10mM Ammonium Bicarbonate, pH 10): Keeps the molecule neutral (unless other ionizable groups exist). Often maximizes the resolution between hydrophobic regioisomers.

Standard Operating Procedure (SOP)
  • System: Waters Acquity UPLC or Agilent 1290 Infinity.

  • Column: ACQUITY UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% -> 95% B

    • (Solvent A: Water + 0.1% Formic Acid; Solvent B: Acetonitrile + 0.1% Formic Acid)

  • Detection: UV at 254 nm (aromatic core) and MS (ESI+).

Data Interpretation (Representative)
ParameterN1-Isomer (Typical)N2-Isomer (Typical)Mechanistic Reason
Retention Time (RP) Later elutingEarlier elutingN2 isomer often has higher dipole moment/polarity.
UV

~260-270 nm~250-260 nmDisruption of conjugation varies by substitution.
MS Fragmentation Loss of R-groupRing cleavageN1-R bond is often more labile in CID.

Protocol C: X-Ray Crystallography (Validation)

When NMR data is ambiguous (e.g., due to overlapping signals), single-crystal X-ray diffraction (SC-XRD) is the absolute method.

Crystallization Protocol

Pyrazolo[4,3-c]pyridines crystallize well due to planar stacking.

  • Solvent System: Slow evaporation of Methanol/Dichloromethane (1:1) or vapor diffusion of Pentane into Ethyl Acetate.

  • Procedure: Dissolve 5 mg of pure compound in 0.5 mL EtOAc. Place in a small vial. Place this vial inside a larger jar containing pentane. Cap the large jar.

  • Timeline: Crystals typically form within 24-72 hours.

Analytical Workflow Summary

Workflow syn Synthesis (Alkylation) crude Crude Mixture (N1 + N2) syn->crude lcms UPLC-MS Analysis (Phenyl-Hexyl) crude->lcms prep Prep-HPLC Separation lcms->prep Optimize Separation nmr 2D NMR (NOESY/HMBC) prep->nmr Isolate Isomers final Final Structure Assignment nmr->final Confirm Regiochem

Figure 2: Integrated analytical workflow from synthesis to structural confirmation.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques.[2]

    • Source: Magnetic Resonance in Chemistry (2024).[2]

    • URL:[Link]

  • Biological Context (Kinase Inhibition)

    • Title: Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
    • Source: International Journal of Molecular Sciences (2022).
    • URL:[Link]

  • General NMR Methods for Heterocycles

    • Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[3][4]

    • Source: Bioorganic & Medicinal Chemistry Letters (2013).[3]

    • URL:[Link]

  • Synthetic Protocols

    • Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines (Analogous chemistry).
    • Source: Organic & Biomolecular Chemistry.[4][5][6][7]

    • URL:[Link]

Sources

Application Note: In Vivo Evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and pharmacologists evaluating derivatives of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold.

This bicyclic structure is a "privileged scaffold" in drug discovery, most notably serving as the core pharmacophore for Factor Xa inhibitors (e.g., Apixaban precursors) and emerging neuropathic pain modulators (cannabinoid/TNF-


 dual inhibitors).

Executive Summary & Strategic Model Selection

The this compound core is a versatile secondary amine scaffold. Its biological activity is dictated by substitutions at the N-1 (pyrazole nitrogen) and N-5 (piperidine nitrogen) positions.

  • Scenario A: Anticoagulation (Factor Xa Inhibition) [1]

    • Target: Coagulation Factor Xa (fXa).[1][2]

    • Key Structural Feature: Bulky aryl groups at N-1 (e.g., p-methoxyphenyl) and lactam/urea derivatives at N-5.

    • Primary Model:Rat Arteriovenous (AV) Shunt Model .

  • Scenario B: Neuropathic Pain & Inflammation

    • Target: Cannabinoid Receptors (CB1/CB2) or TNF-

      
       modulation.
      
    • Key Structural Feature: Lipophilic amides or ureas at N-5.

    • Primary Model:Chronic Constriction Injury (CCI) .

Formulation & Pharmacokinetics (PK)

The unsubstituted core is a base. For in vivo administration, derivatives often require specific formulation to ensure bioavailability.

Solubility Optimization
  • Salt Formation: The secondary amine at position 5 is basic. Convert free bases to Hydrochloride (HCl) or Mesylate salts to improve aqueous solubility.

  • Vehicle Systems:

    • Standard: 0.5% Methylcellulose (MC) in water (Oral gavage suspensions).

    • Enhanced: 10% DMSO + 40% PEG400 + 50% Saline (Intravenous/Intraperitoneal).

    • Avoid: Pure acidic buffers if testing for pH-sensitive targets (e.g., certain kinases).

PK Screening Parameters

Before efficacy testing, verify exposure using a cassette dosing approach in rats (n=3).

  • Target Bioavailability (F): >30% (Oral).

  • Clearance (Cl): <30 mL/min/kg (Rat) to ensure sufficient half-life for the models below.

Protocol A: Anticoagulant Efficacy (Thrombosis)

Context: Validation of Factor Xa inhibitory potential (Apixaban-like activity).[1][2][3]

Rationale

The Rat AV Shunt Model is the industry standard for Factor Xa inhibitors. It quantifies the drug's ability to prevent thrombus formation on a silk thread suspended in a high-flow arterial-venous loop. It distinguishes between antithrombotic efficacy and bleeding risk.

Experimental Workflow
Step 1: Animal Preparation
  • Subject: Male Sprague-Dawley rats (250–300 g).

  • Anesthesia: Ketamine (90 mg/kg) + Xylazine (10 mg/kg) IP.

  • Maintenance: Maintain body temperature at 37°C using a heating pad.

Step 2: Shunt Assembly
  • Use two 12-cm lengths of polyethylene tubing (PE-60).

  • Connect them via a central 6-cm silicone tube containing a 6-cm silk thread (Grade 4-0).

  • Critical Control: Weigh the silk thread before assembly (Dry Weight).

Step 3: Surgical Cannulation
  • Expose the left jugular vein and right carotid artery .

  • Cannulate both vessels with the PE-60 tubing ends of the shunt.

  • Clamp the tubing to prevent flow until the start time.

Step 4: Drug Administration & Challenge
  • Administer the Test Compound (PO or IV) 15–60 minutes prior to opening the shunt (based on Tmax from PK data).

  • Open the clamps to establish blood flow from the artery

    
     through the silk thread 
    
    
    
    into the vein.
  • Allow blood to circulate for 15 minutes .

Step 5: Quantification
  • Clamp and remove the shunt.

  • Remove the silk thread and weigh it immediately (Wet Weight).

  • Calculation:

    
    
    
  • Calculate % Inhibition relative to Vehicle Control.

Safety Counter-Screen: Tail Bleeding Time

To ensure the compound does not cause excessive hemorrhage (a side effect of direct thrombin inhibitors).

  • In the same anesthetized rat, transect the tail tip (2 mm from end).

  • Immerse tail in 37°C saline.

  • Measure time to cessation of bleeding (stopwatch).

  • Success Criteria: Significant reduction in thrombus weight with <2-fold increase in bleeding time compared to vehicle.

Protocol B: Neuropathic Pain (Chronic Constriction Injury)

Context: Evaluation of analgesic activity for N-substituted derivatives targeting CB1/TNF pathways.[4]

Rationale

The Chronic Constriction Injury (CCI) model induces peripheral neuropathy, mimicking conditions like sciatica. It is highly sensitive to pyrazolo-pyridine derivatives that modulate neuroinflammation.

Experimental Workflow
Step 1: Surgery (Day 0)
  • Anesthesia: Isoflurane (2-3%).

  • Expose the sciatic nerve at the mid-thigh level.

  • Loosely tie four ligatures (chromic gut 4-0) around the nerve with 1-mm spacing.

    • Note: Ligatures should slightly constrict the nerve (visible indentation) but not arrest blood flow.

  • Close the incision.

Step 2: Drug Administration (Day 7–14)
  • Allow 7 days for hyperalgesia to develop.

  • Administer Test Compound (e.g., 10–30 mg/kg PO) on testing days.

Step 3: Behavioral Testing (Von Frey)
  • Place rat in a wire-mesh cage.

  • Apply Von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

  • Endpoint: Paw Withdrawal Threshold (PWT) in grams.

  • Success Criteria: A significant increase in PWT (reversal of allodynia) compared to vehicle.

Visualizing the Mechanism & Workflow

The following diagram illustrates the decision matrix for testing derivatives of this scaffold and the physiological flow of the AV Shunt model.

G Scaffold 4,5,6,7-tetrahydro- 1H-pyrazolo[4,3-c]pyridine Sub_N1 N-1 Aryl Substitution (e.g., p-Methoxyphenyl) Scaffold->Sub_N1 Chemistry Sub_N5 N-5 Amide/Urea Lipophilic Chain Scaffold->Sub_N5 Chemistry Target_FXa Target: Factor Xa (Thrombosis) Sub_N1->Target_FXa High Affinity Target_Pain Target: CB1 / TNF-alpha (Neuropathic Pain) Sub_N5->Target_Pain Modulation Model_AV Model: AV Shunt (Rat Carotid-Jugular) Target_FXa->Model_AV Validation Model_CCI Model: CCI (Sciatic Nerve Ligation) Target_Pain->Model_CCI Validation End_Thrombus Measure: Thrombus Weight (mg) Model_AV->End_Thrombus End_Bleeding Safety: Bleeding Time (sec) Model_AV->End_Bleeding End_PWT Measure: Paw Withdrawal Threshold Model_CCI->End_PWT

Figure 1: Decision Matrix for In Vivo Testing based on Chemical Substitution Pattern.

Data Presentation Standards

When reporting results for this scaffold, organize data to demonstrate the Therapeutic Window .

Table 1: Antithrombotic Profile (Example Data Structure)

Compound IDDose (mg/kg, PO)Thrombus Wt (mg)Inhibition (%)Bleeding Time (sec)Fold Increase (vs Vehicle)
Vehicle -25.4 ± 2.1-180 ± 201.0
Ref (Apixaban) 104.2 ± 1.583% 210 ± 301.2 (Safe)
Test Cmpd A 1012.1 ± 3.052%190 ± 251.05
Test Cmpd B 305.0 ± 1.880% 600 ± 503.3 (Unsafe)

Interpretation: Compound B has high efficacy but unacceptable bleeding risk. The goal is to match the profile of the Reference (High Inhibition, Low Bleeding Fold Increase).

References

  • Pinto, D. J., et al. (2007). "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa."[1][2][5] Journal of Medicinal Chemistry. Link

  • Kou, B., et al. (2023).[6] "Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrazine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus." Journal of Medicinal Chemistry. Link

  • Giannini, G., et al. (2014).[7][8] "4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors." European Journal of Medicinal Chemistry. Link

  • Wong, P. C., et al. (2000). "Nonpeptide Factor Xa Inhibitors: I. Studies with SF30366, a Novel N-Substituted Tetrahydroindazole." Journal of Pharmacology and Experimental Therapeutics. (Standard Protocol for AV Shunt). Link

Sources

Technical Guide: Application of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine in Cancer Cell Lines

[1]

Part 1: Executive Summary & Chemical Significance

The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold represents a "privileged structure" in oncology drug discovery. Its bicyclic heterocycle core acts as a robust bioisostere for purine bases, allowing it to function effectively as an ATP-competitive inhibitor for various protein kinases.[1]

While the unsubstituted scaffold serves primarily as a synthetic intermediate, its N-5 and C-3 substituted derivatives have demonstrated high potency against specific oncogenic drivers, most notably c-Met (Hepatocyte Growth Factor Receptor) and RIP1 (Receptor Interacting Protein Kinase 1) .

This guide details the application of this scaffold in cancer cell line studies, focusing on solubilization, in vitro cytotoxicity profiling, and mechanism-of-action (MoA) validation.

Part 2: Mechanistic Basis & Target Specificity

Structural Logic: The ATP-Mimetic

The pyrazolo[4,3-c]pyridine core mimics the adenine ring of ATP. In kinase inhibition, the pyrazole nitrogen atoms typically form critical hydrogen bonds with the "hinge region" of the kinase catalytic domain.

  • Rigidity: The tetrahydro-pyridine ring provides conformational constraint, reducing the entropic penalty upon binding.

  • Vectorial Growth: The secondary amine at position 5 (N-5) allows for the attachment of diverse "tail" groups that can probe the hydrophobic back-pocket of kinases (e.g., c-Met), conferring selectivity.

Primary Target: c-Met Kinase

Deregulation of the c-Met pathway is a hallmark of gastric, lung, and colorectal cancers. Derivatives of this scaffold (e.g., Compound 8c ) have shown nanomolar potency (IC₅₀ = 68 nM) against c-Met by blocking autophosphorylation at Tyr1234/1235.

Secondary Target: RIP1 Kinase

Recent structure-kinetic relationship (SKR) studies have identified 7-oxo-derivatives of this scaffold as potent inhibitors of RIP1, a key regulator of necroptosis, offering therapeutic avenues for inflammation-driven cancers.

Signaling Pathway Visualization (c-Met)

The following diagram illustrates the HGF/c-Met signaling cascade and the intervention point of pyrazolo[4,3-c]pyridine derivatives.

cMet_PathwayHGFHGF (Ligand)cMetc-Met Receptor(RTK)HGF->cMetActivationPI3KPI3KcMet->PI3KRASRAScMet->RASInhibitorPyrazolo[4,3-c]pyridineDerivativeInhibitor->cMetATP Competition(Inhibition)AKTAKTPI3K->AKTSurvivalSurvival / Anti-ApoptosisAKT->SurvivalMAPKMAPK/ERKRAS->MAPKProliferationCell ProliferationMAPK->Proliferation

Caption: Schematic of HGF/c-Met signaling.[2] The scaffold acts as an ATP-competitive inhibitor at the c-Met RTK level, blocking downstream PI3K/AKT and MAPK cascades.

Part 3: Key Data Summary

The following table summarizes the potency of key derivatives cited in literature, providing a benchmark for validation experiments.

Compound IDCore Scaffold ModificationTargetIC₅₀ (Enzymatic)Key Cell Line Potency (IC₅₀)Ref
Compound 8c N-5 substituted 4,5,6,7-tetrahydro...c-Met68 nMMKN45: 1.2 µMEBC-1: 0.8 µM[1]
Compound 22 7-oxo-2,4,5,7-tetrahydro...RIP1< 10 nMHuman/Mouse Necroptosis Assays[2]
Generic Scaffold UnsubstitutedN/A> 50 µMInactive (Negative Control)[3]

Part 4: Detailed Experimental Protocols

Protocol A: Compound Reconstitution & Storage

Rationale: The tetrahydro-pyridine ring is moderately basic. Improper storage can lead to oxidation or salt formation issues.

  • Solvent Choice: Dimethyl Sulfoxide (DMSO) is the mandatory solvent. Do not use Ethanol or water for initial stock, as solubility will be insufficient for lipophilic derivatives.

  • Stock Preparation:

    • Weigh 5 mg of the specific derivative.

    • Dissolve in sterile-filtered DMSO to achieve a 10 mM master stock.

    • Critical Step: Vortex for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term storage to prevent leaching). Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles > 3 times.

Protocol B: In Vitro Cytotoxicity Assay (c-Met Driven Models)

Rationale: To validate the scaffold's efficacy, one must use cell lines dependent on the target. MKN45 and EBC-1 are "c-Met addicted" due to gene amplification.

Materials:

  • Cell Lines: MKN45 (Gastric), EBC-1 (Lung Squamous), A549 (Control - low c-Met addiction).

  • Reagent: CCK-8 (Cell Counting Kit-8) or MTT.

Workflow:

  • Seeding: Plate cells in 96-well plates at a density of 3,000–5,000 cells/well in 100 µL RPMI-1640 + 10% FBS.

  • Attachment: Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Prepare serial dilutions of the compound in culture medium.

    • Range: 0.01 µM to 50 µM (8-point dose-response).

    • Control: Vehicle control (DMSO final concentration < 0.1%).

    • Positive Control:[3] Crizotinib (1 µM).

  • Incubation: Treat cells for 72 hours . (Kinase inhibitors often require multiple cell cycles to manifest growth inhibition).

  • Readout:

    • Add 10 µL CCK-8 reagent per well.

    • Incubate 1–4 hours until orange dye develops.

    • Measure Absorbance at 450 nm.

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism, "log(inhibitor) vs. response").

Protocol C: Western Blot for Target Engagement

Rationale: Cytotoxicity alone proves nothing. You must demonstrate that the compound inhibits the phosphorylation of c-Met.

Workflow Visualization:

WB_WorkflowSeedSeed MKN45 Cells(6-well plate)StarveSerum Starvation(12-24h)Seed->StarveTreatDrug Treatment(2h)Starve->TreatStimHGF Stimulation(10 min)Treat->StimLysisLysis & ProteinQuantificationStim->LysisBlotWestern Blot(p-cMet vs Total cMet)Lysis->Blot

Caption: Target engagement workflow. Serum starvation synchronizes cells; HGF stimulation maximizes the phosphorylation signal for clear inhibition readout.

Step-by-Step:

  • Starvation: Seed MKN45 cells in 6-well plates. Once 70% confluent, wash with PBS and switch to serum-free medium for 12 hours. Why? To reduce background basal phosphorylation.

  • Drug Treatment: Add the pyrazolo-pyridine derivative at 1x, 5x, and 10x the IC₅₀ value determined in Protocol B. Incubate for 2 hours .

  • Stimulation: Add HGF (50 ng/mL) for exactly 10 minutes to induce phosphorylation.

  • Lysis: Immediately place on ice, wash with cold PBS, and lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF).

  • Immunoblotting:

    • Primary Antibody 1: Phospho-Met (Tyr1234/1235) [Cell Signaling Tech #3077].

    • Primary Antibody 2: Total Met (Normalization).

    • Primary Antibody 3: β-Actin (Loading Control).

  • Result Interpretation: A dose-dependent disappearance of the Phospho-Met band (with stable Total Met) confirms the MoA.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Compound is highly lipophilic.Dilute stock into media stepwise with vigorous vortexing. Keep final DMSO < 0.5%.
No IC₅₀ Convergence Cell line is not dependent on the target.Verify target expression (c-Met) via Western Blot before cytotoxicity assays. Use MKN45.[4][1][5]
High Background Signal High basal phosphorylation.Ensure serum starvation is performed strictly for 12-16 hours.

Part 6: References

  • Structure-based design, synthesis, and evaluation of this compound derivatives as novel c-Met inhibitors. Source: European Journal of Medicinal Chemistry (2017).[4] URL:[Link]

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating RIP1 Kinase Inhibitors. Source: Journal of Medicinal Chemistry (2018).[6] URL:[Link]

  • Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives. Source: Bioorganic & Medicinal Chemistry Letters (2013). URL:[Link]

Application Note: Cell-Based Profiling of Pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold and the Strategy

The pyrazolo[4,3-c]pyridine scaffold represents a "privileged structure" in medicinal chemistry, frequently utilized to design ATP-competitive inhibitors for kinases (e.g., CDKs, c-Met, FLT3) and modulators of inflammatory pathways (e.g., NF-kB, PDE4). Its planar, fused bicyclic nature allows it to mimic the adenine ring of ATP, facilitating deep insertion into the hinge region of kinase active sites.

However, this structural advantage brings experimental challenges: solubility and non-specific cytotoxicity . This guide moves beyond generic protocols to provide a rigorous, self-validating framework for evaluating these derivatives in a cellular context.

The Evaluation Hierarchy

We employ a "Funnel Approach" to filter derivatives effectively:

  • Module 1: High-Fidelity Cytotoxicity Screening (Eliminate non-specific toxins).

  • Module 2: Mechanism of Action (MoA) Verification (Confirm target engagement).

  • Module 3: Functional Phenotyping (Cell Cycle & Apoptosis).

  • Module 4: Anti-Inflammatory Profiling (Secondary Indication).

Module 1: High-Fidelity Cytotoxicity Screening

Objective: Determine potency (


) while distinguishing true anti-proliferative effects from compound precipitation or assay interference.
Why Resazurin over MTT?

While MTT is standard, pyrazolo[4,3-c]pyridines often possess reductive properties or form insoluble formazan-like aggregates that interfere with MTT absorbance readings. We utilize Resazurin (Alamar Blue) , which is non-toxic, fluorescent, and allows for kinetic monitoring.

Protocol: Kinetic Resazurin Assay

Materials:

  • Cell Lines: HCT116 (Colon), MCF-7 (Breast), or THP-1 (Monocytes).

  • Reagent: Resazurin sodium salt (dissolved in PBS, 0.15 mg/mL).

  • Control: Staurosporine (1 µM) as a positive kill control.

Step-by-Step Workflow:

  • Seeding: Seed cells at 3,000–5,000 cells/well in 96-well black-walled plates. Incubate for 24 hours to allow attachment.

  • Compound Preparation:

    • Dissolve derivatives in 100% DMSO to 10 mM stock.

    • Critical Step: Perform serial dilutions in culture medium (not PBS) to check for precipitation before adding to cells. Pyrazolo-pyridines are prone to crashing out in aqueous media.

  • Treatment: Add compounds (9-point dose response, e.g., 10 µM to 1 nM). Final DMSO concentration must be <0.5%.

  • Incubation: Incubate for 72 hours.

  • Readout: Add Resazurin solution (10% of well volume). Incubate 2–4 hours.

  • Detection: Measure Fluorescence (Ex: 560 nm / Em: 590 nm).

Data Analysis: Calculate % Viability relative to DMSO control. Fit data to a 4-parameter logistic equation to derive


.

Module 2: Target Engagement (Kinase Inhibition)

Objective: Verify that the derivative inhibits the specific kinase target (e.g., CDK2 or c-Met) inside the cell, not just in a test tube.

The Biological Logic

If a pyrazolo[4,3-c]pyridine derivative inhibits CDK2 (Cyclin-Dependent Kinase 2) , it must block the phosphorylation of Retinoblastoma protein (Rb) . If it targets c-Met , it must block auto-phosphorylation at Tyr1234/1235.

Diagram: CDK Inhibition Mechanism

The following diagram illustrates the pathway we are probing.

CDK_Pathway Compound Pyrazolo[4,3-c]pyridine Derivative CDK2 CDK2 / Cyclin E Complex Compound->CDK2 Inhibits (ATP Competitive) Arrest G1 Cell Cycle Arrest Compound->Arrest Resulting Phenotype Rb_Hypo Rb (Hypo-phosphorylated) Bound to E2F CDK2->Rb_Hypo Phosphorylates Rb_Hyper Rb (Hyper-phosphorylated) E2F E2F Transcription Factor Rb_Hyper->E2F Releases Rb_Hypo->Rb_Hyper Normal Progression Rb_Hypo->Arrest Accumulation leads to S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Activates Gene Expression

Caption: Mechanism of CDK2 inhibition by pyrazolo[4,3-c]pyridines leading to G1 arrest.

Protocol: Western Blot for Phospho-Signatures
  • Treatment: Treat cells with the derivative at

    
     for 6 hours (early signaling) and 24 hours (sustained effect).
    
  • Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate + NaF). Crucial: Without phosphatase inhibitors, the phosphorylation signal is lost during lysis.

  • Antibodies:

    • Primary: Anti-phospho-Rb (Ser807/811) and Anti-Total Rb.

    • Apoptosis Marker: Anti-PARP (Look for 89 kDa cleaved fragment).

  • Validation: A decrease in p-Rb intensity with stable Total Rb confirms cellular kinase inhibition.

Module 3: Functional Phenotyping (Flow Cytometry)

Objective: Correlate kinase inhibition with phenotypic outcomes (Cell Cycle Arrest vs. Apoptosis).

Protocol: Dual Staining (PI + Annexin V)

This assay distinguishes between cells halted in the cycle (cytostatic) and cells undergoing death (cytotoxic).

Step-by-Step Workflow:

  • Harvesting: Collect cells (including floating dead cells) by trypsinization.

  • Washing: Wash 2x with cold PBS.

  • Annexin V Staining: Resuspend in Binding Buffer. Add Annexin V-FITC. Incubate 15 min in dark.

  • PI Staining: Add Propidium Iodide (PI) immediately before acquisition.

  • Acquisition: Flow Cytometer (e.g., BD FACSCanto).

    • Gating Strategy: Exclude debris (FSC/SSC)

      
       Single cells (FSC-A/FSC-H).
      

Data Interpretation Table:

PopulationAnnexin VPIBiological StateInterpretation for Pyrazolo-derivative
Live NegativeNegativeHealthyNo effect or resistant
Early Apoptotic PositiveNegativeMembrane inversionDesired Mechanism (e.g., Kinase inhibition leading to death)
Late Apoptotic PositivePositiveMembrane compromisedAdvanced cell death
Necrotic NegativePositiveRuptured membraneToxic/Off-target effect (Avoid)

Module 4: Anti-Inflammatory Profiling (NF-kB)

Objective: Many pyrazolo[4,3-c]pyridines act as anti-inflammatory agents by inhibiting kinases upstream of NF-kB.

Protocol: Luciferase Reporter Assay
  • Transfection: Transfect HEK293 cells with an NF-kB-Luciferase plasmid.

  • Pre-treatment: Incubate cells with the derivative for 1 hour.

  • Stimulation: Add TNF-

    
     (10 ng/mL) to induce NF-kB translocation.
    
  • Measurement: After 6 hours, lyse cells and add Luciferin substrate.

  • Result: A reduction in luminescence compared to the TNF-only control indicates anti-inflammatory activity.

References

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]pyridines. Source: Bentham Science. Context: Overview of the scaffold's antimicrobial and antitumor properties.[1][2][3][4][5]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. Source: International Journal of Molecular Sciences (NIH/PMC). Context: Protocols for synthesis and enzyme inhibition assays.

  • Pyrazolopyridine-based Kinase Inhibitors for Anti-cancer Targeted Therapy. Source: RSC Medicinal Chemistry.[6] Context: Detailed review of kinase targets (c-Met, CDK) and structural biology.

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines (PEX14-PEX5 Inhibitors). Source: Journal of Medicinal Chemistry (ACS). Context: Application of the scaffold in protein-protein interaction inhibition.[7]

  • Measuring and Interpreting the Selectivity of Protein Kinase Inhibitors. Source: NIH/PMC. Context: Methodologies for validating kinase selectivity in cellular assays.[2][8][9][10][11]

Sources

Application Notes & Protocols: In Vitro Evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Privileged Scaffold

The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core is a notable example of a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for presenting substituents in precise spatial orientations, enabling potent and selective interactions with a wide array of biological targets. This inherent versatility has led to the development of derivatives with significant therapeutic potential across multiple disease areas.

Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects.[1][2][3] For instance, specific analogs have been designed as inhibitors of critical cancer-related targets like the c-Met kinase and as novel agents against Mycobacterium tuberculosis.[1][4] The pyrazolopyridine class, in general, is recognized for its diverse pharmacological properties, which include antiviral, anti-inflammatory, and anxiolytic activities.[3]

This guide provides a series of detailed in vitro protocols designed for researchers, scientists, and drug development professionals. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. Our objective is to equip researchers with the necessary tools to effectively synthesize, screen, and characterize the biological activity of novel this compound derivatives.

Section 1: Synthesis and Characterization Workflow

The journey of discovery for any novel compound begins with its synthesis and structural confirmation. Derivatives of this compound are typically synthesized through multi-step reactions, often starting from commercially available precursors like piperidin-4-one.[1] The general workflow involves the construction of the fused pyrazole and pyridine ring system, followed by the introduction of various substituents to explore the structure-activity relationship (SAR).

Following synthesis, rigorous characterization is imperative. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential to confirm the identity, structure, and purity of the final compounds before biological evaluation.[5]

G cluster_synthesis Synthesis Phase cluster_qc Quality Control Start Piperidin-4-one or other precursor Step1 Ring Formation: Construct Pyrazolopyridine Core Start->Step1 Multi-step reactions Step2 Functionalization: Introduce R-groups Step1->Step2 e.g., Acylation, Alkylation Final Final Compound (Purified) Step2->Final NMR NMR Spectroscopy (¹H, ¹³C) Final->NMR Structural Confirmation HRMS High-Resolution Mass Spectrometry Final->HRMS Molecular Weight Confirmation Purity Purity Assessment (e.g., HPLC) NMR->Purity HRMS->Purity

Caption: High-level workflow from precursor to characterized compound.

Section 2: Protocols for In Vitro Anticancer Evaluation

The anticancer potential of pyrazolopyridine derivatives is a primary area of investigation, with many analogs showing potent activity against various cancer cell lines.[6][7] The following protocols outline a standard screening cascade, from initial cell viability assessment to broader profiling.

Protocol 2.1: Antiproliferative Activity by MTT Assay

Causality and Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability. It relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects.

Detailed Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7][8] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., from 100 µM to 0.1 nM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of medium containing the test compound at various concentrations. Include appropriate controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

    • Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin).

    • Blank: Wells with medium but no cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent and sufficient for the cell type to undergo several divisions.[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀).

ParameterExample ValueRationale
Cell LineMKN45 (Gastric Cancer)Known to have c-Met amplification, relevant for targeted inhibitors[4]
Seeding Density8,000 cells/wellEnsures cells are in the logarithmic growth phase during treatment.
Compound Conc.0.01 - 100 µMA wide range is necessary to accurately determine the IC₅₀ value.
Incubation Time48 hoursStandard duration for assessing antiproliferative effects.[6]
Positive ControlCrizotinibA known c-Met inhibitor for target-specific validation.
Protocol 2.2: NCI-60 Human Tumor Cell Line Screen Overview

Causality and Principle: For compounds showing promising initial activity, the U.S. National Cancer Institute's 60-cell line panel (NCI-60) provides an invaluable secondary screen.[6] This assay assesses the growth inhibitory effects of a compound against 60 different human cancer cell lines representing nine tissue types (e.g., leukemia, lung, colon, melanoma).[6][9] The resulting "fingerprint" of activity can reveal patterns of selectivity and even suggest a mechanism of action by comparing it to the profiles of known anticancer agents using the COMPARE algorithm.[9]

Methodology Overview:

  • Submission: Purified compounds are submitted to the NCI's Developmental Therapeutics Program.

  • Screening: Compounds are typically first tested at a single high concentration (10 µM) across all 60 cell lines.[6]

  • Assay: Cell viability is determined after a 48-hour incubation period using the sulforhodamine B (SRB) assay, which stains total cellular protein.

  • Data Reporting: Results are reported as a percentage of growth relative to untreated controls. A mean graph provides a visual summary of the compound's overall potency and selectivity.

G A Synthesized Pyrazolopyridine Derivative B Primary Screen: Single Cell Line (e.g., MTT Assay) A->B C Determine IC₅₀/GI₅₀ B->C Dose-response D Secondary Screen: NCI-60 Panel (Broad Profiling) C->D If Active (IC₅₀ < 10 µM) G Inactive (IC₅₀ > 100 µM) C->G If Inactive E Analyze Activity 'Fingerprint' D->E F Mechanism of Action Hypothesis (COMPARE) E->F

Caption: Anticancer screening cascade for novel compounds.

Section 3: Protocols for Target-Specific Enzyme Inhibition

While cell-based assays confirm phenotypic effects, target-based enzymatic assays are crucial for validating that a compound inhibits its intended molecular target. This is essential for establishing a clear mechanism of action and for guiding medicinal chemistry efforts.

Protocol 3.1: Kinase Inhibition Assay (Luminescence-Based)

Causality and Principle: Many pyrazolopyridine derivatives are designed as kinase inhibitors.[4] A widely used method to quantify kinase activity is to measure the consumption of ATP during the phosphorylation reaction. The Kinase-Glo® (Promega) assay is a robust example of this approach.[10] After the kinase reaction, a reagent is added that simultaneously stops the reaction and measures the remaining ATP via a luciferase-luciferin reaction. The resulting luminescent signal is inversely proportional to kinase activity.

Detailed Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase (e.g., recombinant human c-Met), substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1), and ATP. The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • Compound Plating: In a white, opaque 96-well or 384-well plate, perform a serial dilution of the test compound (e.g., 1-benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide for MTB PS, or a c-Met inhibitor analog) to achieve a range of final assay concentrations.[1][4]

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. The final volume is typically small (10-25 µL). Include controls:

    • 100% Activity Control: Reaction with vehicle (DMSO) only.

    • 0% Activity Control (Background): Reaction mixture lacking the kinase enzyme.

    • Positive Control: A known inhibitor for the target kinase.

  • Incubation: Incubate the plate at room temperature or 30°C for a defined period (e.g., 60 minutes).

  • Signal Detection: Add an equal volume of Kinase-Glo® reagent to each well. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background)).

    • Plot Percent Inhibition against the log of compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

G cluster_reaction Kinase Reaction cMet c-Met Kinase PhosphoSubstrate Phosphorylated Substrate cMet->PhosphoSubstrate ATP ATP ATP->PhosphoSubstrate ADP ADP ATP->ADP Substrate Substrate Substrate->PhosphoSubstrate Inhibitor { Inhibitor}|{4,5,6,7-tetrahydro-1H- pyrazolo[4,3-c]pyridine} Inhibitor:port->cMet Binding & Inhibition

Caption: Inhibition of c-Met kinase-mediated phosphorylation.

Protocol 3.2: Cellular Target Engagement via Western Blot

Causality and Principle: A potent enzyme inhibitor must also be able to engage its target within the complex environment of a living cell. Western blotting is a powerful technique to verify this. For a kinase inhibitor, this involves treating cells with the compound and then measuring the phosphorylation status of the target kinase or its direct downstream substrate. A dose-dependent decrease in the phosphorylated protein, without a change in the total amount of that protein, provides strong evidence of target engagement.[4]

Detailed Methodology:

  • Cell Treatment: Seed cells (e.g., MKN45, which overexpresses c-Met) and grow until they reach ~80% confluency.[4] Starve the cells in serum-free medium for several hours, then treat with various concentrations of the test compound for 1-2 hours.

  • Stimulation: If the pathway is ligand-activated, stimulate the cells with the appropriate ligand (e.g., Hepatocyte Growth Factor, HGF, for the c-Met pathway) for a short period (10-15 minutes) to induce phosphorylation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate with a primary antibody overnight at 4°C that specifically recognizes the phosphorylated form of the target (e.g., anti-phospho-c-Met (Tyr1234/1235)).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To verify equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., anti-c-Met) and/or a loading control (e.g., anti-GAPDH or anti-β-actin).

Section 4: Protocols for In Vitro Antimicrobial Screening

The structural features of the pyrazolopyridine scaffold also make it a promising candidate for the development of new antimicrobial agents.[8] The following protocols are standard methods for assessing antibacterial and antifungal activity.

Protocol 4.1: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Causality and Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and quantitative technique to determine MIC values, providing a reliable measure of a compound's potency against various bacterial strains.[8]

Detailed Methodology:

  • Compound Preparation: In a sterile 96-well plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[8]

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (a known antibiotic like Ampicillin), a negative/growth control (inoculum in broth without any compound), and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually identified as the lowest concentration of the compound at which there is no turbidity (visible growth). This can be confirmed by reading the optical density (OD) at 600 nm.

OrganismMediumPositive ControlExpected Outcome
S. aureus (Gram +)Mueller-Hinton BrothAmpicillinDetermination of MIC (µg/mL)
E. coli (Gram -)Mueller-Hinton BrothAmpicillinDetermination of MIC (µg/mL)
A. niger (Fungus)Potato Dextrose AgarFluconazoleZone of Inhibition (mm)
Protocol 4.2: Antifungal Agar Well Diffusion Assay

Causality and Principle: This method is used to evaluate the antifungal activity of a compound.[8] The compound diffuses from a well through a solidified agar medium that has been seeded with a fungus. If the compound is effective, it inhibits fungal growth, resulting in a clear area or "zone of inhibition" around the well. The size of this zone is proportional to the compound's activity and diffusion characteristics.

Detailed Methodology:

  • Plate Preparation: Pour molten, seeded agar (e.g., Potato Dextrose Agar with Aspergillus niger spores) into sterile Petri dishes and allow it to solidify.

  • Well Creation: Use a sterile cork borer to cut uniform wells (e.g., 6 mm in diameter) into the agar.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.

  • Controls: Use a solvent control (DMSO) and a positive control (a known antifungal agent like Fluconazole).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.

  • Measurement: Measure the diameter of the zone of inhibition in millimeters (mm).

Conclusion and Future Directions

The protocols detailed in this guide provide a comprehensive framework for the initial in vitro characterization of novel this compound derivatives. By progressing through this cascade—from broad phenotypic screening to specific target validation—researchers can efficiently identify promising lead compounds. Successful validation through these methods justifies advancement to more complex studies, including cellular uptake assays, in vitro ADME-Tox profiling, and ultimately, in vivo pharmacokinetic and efficacy models to establish a translational link between a compound's structure and its potential as a therapeutic agent.[7]

References

  • Al-Sanea, M. M., et al. (2015). Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents. Molecules. Available at: [Link]

  • Al-Ostath, A., et al. (2024). In silico and in vitro evaluation of newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidines derivatives as potential anticancer and antimicrobial agents. Journal of Taibah University for Science. Available at: [Link]

  • Jadhavar, P. S., et al. (2018). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Khabnadideh, S., et al. (2012). Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. ResearchGate. Available at: [Link]

  • CN111548028A (2020). A kind of preparation method of 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine derivative. Google Patents.
  • MySkinRecipes. 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride. MySkinRecipes. Available at: [Link]

  • Singh, S., et al. (2021). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. ResearchGate. Available at: [Link]

  • PubMed. (2015). Synthesis and in vitro screening of phenylbipyridinylpyrazole derivatives as potential antiproliferative agents. PubMed. Available at: [Link]

  • Moosavi-Zare, A. R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. Available at: [Link]

  • Lu, T., et al. (2017). Structure-based design, synthesis, and evaluation of this compound derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Reddy, C. R., et al. (2012). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc. Available at: [Link]

  • PubChem. This compound. PubChem. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2023). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. ResearchGate. Available at: [Link]

  • Papakyriakou, A., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]

  • Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Illuminating the Core: A Guide to NMR and Mass Spectrometry of Tetrahydropyrazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Tetrahydropyrazolopyridine Scaffold

In the landscape of modern drug discovery, nitrogen-containing heterocycles are paramount, with over 60% of FDA-approved small-molecule drugs featuring at least one such ring system.[1] Among these, the tetrahydropyrazolopyridine (THPP) scaffold has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional architecture and versatile substitution patterns have led to the development of potent inhibitors for various biological targets.[2][3] The therapeutic potential of THPP derivatives necessitates robust and unambiguous structural characterization, a cornerstone of any successful drug development program.

This comprehensive guide provides an in-depth exploration of the two most powerful analytical techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a senior application scientist, this document moves beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system. This resource is designed for researchers, scientists, and drug development professionals seeking to confidently characterize and advance novel THPP-based chemical entities.

Part 1: Unraveling Connectivity with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for defining the precise atomic connectivity and stereochemistry of small molecules in solution.[4][5] For THPP derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

The Foundational Spectra: 1D ¹H and ¹³C NMR

¹H NMR: A Proton's Perspective

The ¹H NMR spectrum provides the initial blueprint of the molecule. For the THPP core, protons on the saturated tetrahydropyridine ring typically appear in the aliphatic region (δ 1.5-4.0 ppm), while protons on the pyrazole and any aromatic substituents will be in the aromatic region (δ 6.0-8.5 ppm). The integration of these signals provides a ratio of the number of protons in each environment.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Carbons in the saturated tetrahydropyridine ring will have chemical shifts in the range of δ 20-60 ppm, while carbons of the pyrazole and aromatic rings will be found further downfield (δ 100-160 ppm).

Building the Molecular Puzzle: 2D NMR Techniques

While 1D spectra provide a list of parts, 2D NMR shows how they are connected.[6][7]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[6] It is invaluable for tracing the proton-proton networks within the tetrahydropyridine ring and identifying adjacent protons on substituted rings.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon atom it is directly attached to.[6][7] This allows for the unambiguous assignment of carbon resonances based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for connecting the individual spin systems identified by COSY. It reveals correlations between protons and carbons that are two or three bonds away.[6][7] For THPP derivatives, key HMBC correlations would include those between protons on the tetrahydropyridine ring and carbons in the fused pyrazole ring, as well as correlations from substituent protons to the core structure.

The logical workflow for NMR-based structure elucidation is depicted below:

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Structure Elucidation H1_NMR ¹H NMR COSY COSY Proton_Systems Identify Proton Spin Systems H1_NMR->Proton_Systems C13_NMR ¹³C NMR HSQC HSQC CH_Assignments Assign Direct C-H Pairs C13_NMR->CH_Assignments COSY->Proton_Systems HSQC->CH_Assignments HMBC HMBC Connect_Fragments Connect Structural Fragments HMBC->Connect_Fragments Proton_Systems->Connect_Fragments CH_Assignments->Connect_Fragments Final_Structure Propose Final Structure Connect_Fragments->Final_Structure MS_Workflow cluster_ionization Ionization cluster_analysis MS Analysis cluster_interpretation Data Interpretation Sample Sample Solution ESI Electrospray Ionization (ESI) Sample->ESI Molecular_Ion Generate [M+H]⁺ Ion ESI->Molecular_Ion HRMS HRMS (Full Scan) Molecular_Ion->HRMS MSMS MS/MS (Fragmentation) Molecular_Ion->MSMS Formula_Confirmation Confirm Elemental Formula HRMS->Formula_Confirmation Fragmentation_Analysis Analyze Fragmentation Pattern MSMS->Fragmentation_Analysis Structure_Validation Validate Proposed Structure Formula_Confirmation->Structure_Validation Fragmentation_Analysis->Structure_Validation

Mass spectrometry data acquisition and interpretation workflow.
Common Mass Spectral Fragments

The following table lists potential fragment ions that may be observed in the ESI-MS/MS spectra of substituted THPP derivatives. The exact fragments will depend on the specific substitution pattern.

Fragment Description Plausible Origin
[M+H - R]⁺Loss of a substituent (R) from the core structure.
[M+H - 28]⁺Loss of ethylene (C₂H₄) from the tetrahydropyridine ring.
[M+H - 43]⁺Loss of a propyl radical or HN₃ from the pyrazole ring. [8]
Pyrazole-containing fragmentsCleavage across the tetrahydropyridine ring, retaining the pyrazole portion.
Pyridine-containing fragmentsCleavage resulting in fragments of the tetrahydropyridine ring.

Fragmentation patterns are proposed based on general principles of N-heterocycle mass spectrometry. [9][10][11]

Part 3: Experimental Protocols

The quality of analytical data is directly dependent on meticulous sample preparation. [12][13][14][15][16]The following protocols provide a robust starting point for the analysis of novel THPP derivatives.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of the purified THPP derivative for ¹H NMR and 20-30 mg for ¹³C and 2D NMR experiments into a clean, dry vial. [13][17]2. Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. [15]3. Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. [14]Vortex or gently sonicate to ensure complete dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube. 5. Internal Standard (Optional): If quantitative analysis (qNMR) is required, add a known amount of an internal standard. For routine characterization, the residual solvent peak is often sufficient for referencing (e.g., CDCl₃ at δ 7.26 ppm).

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a 1D ¹H spectrum to assess sample purity and concentration.

    • Acquire 1D ¹³C and 2D (COSY, HSQC, HMBC) spectra. Optimize acquisition parameters (e.g., number of scans, relaxation delays) based on the sample concentration.

Protocol 2: Mass Spectrometry Sample Preparation and Analysis
  • Stock Solution Preparation: Prepare a stock solution of the THPP derivative at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol, acetonitrile, or water. [18]2. Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of common LC-MS solvents (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid promotes protonation and enhances the ESI signal in positive ion mode.

  • Filtration: If any precipitation is observed upon dilution, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the MS instrument. [18]4. Data Acquisition (Direct Infusion):

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire a full scan HRMS spectrum to determine the accurate mass of the [M+H]⁺ ion.

    • Perform an MS/MS experiment by selecting the m/z of the [M+H]⁺ ion as the precursor and applying collision energy to induce fragmentation. Acquire the product ion spectrum.

  • Data Acquisition (LC-MS):

    • For analysis of complex mixtures or to assess purity, inject the sample onto a suitable HPLC column (e.g., C18) coupled to the mass spectrometer.

    • Develop a gradient elution method to separate the compound of interest from impurities.

    • Acquire both full scan and MS/MS data as the compound elutes from the column.

Conclusion

The tetrahydropyrazolopyridine scaffold is a valuable asset in the pursuit of novel therapeutics. The synergistic application of NMR spectroscopy and mass spectrometry provides a comprehensive and definitive approach to its structural characterization. By employing the principles and protocols outlined in this guide, researchers can confidently elucidate the structures of new chemical entities, ensuring the scientific integrity of their findings and accelerating the journey from discovery to development.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of Manchester. NMR Sample Prepara-on. [Link]

  • University of California, Riverside. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Biocompare. Prepping Small Molecules for Mass Spec. [Link]

  • University College London. Sample Preparation. [Link]

  • Wikipedia. Sample preparation in mass spectrometry. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Halko, R., & Kostiainen, R. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. [Link]

  • Organomation. Mass Spectrometry Sample Preparation Guide. [Link]

  • University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

  • Semantic Scholar. One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. [Link]

  • ResearchGate. Structure Elucidation of a Pyrazolop[15]yran Derivative by NMR Spectroscopy. [Link]

  • ResearchGate. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. [Link]

  • El-Faham, A., et al. (2021). Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. National Center for Biotechnology Information. [Link]

  • San Diego State University. 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • The Royal Society of Chemistry. SUPPLEMENTARY DATA. [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Tůmová, L., et al. (2020). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. National Center for Biotechnology Information. [Link]

  • El-Emary, T. I. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry. [Link]

  • YouTube. Fragmentation in Mass Spectrometry. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Anderson, M. O., et al. (2019). Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). National Center for Biotechnology Information. [Link]

  • Anderson, M. O., et al. (2019). Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). PubMed. [Link]

  • Abreu, A. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Vitaku, E., et al. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). ACS Publications. [Link]

  • ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

  • Kerru, N., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]

  • Singh, U. P., & Singh, R. P. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. [Link]

  • Ma, J., et al. (2023). NMR spectroscopy as a characterization tool enabling biologics formulation development. PubMed. [Link]

  • Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]

  • Kihlberg, J., & Uhrín, D. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. National Center for Biotechnology Information. [Link]

  • Kumar, A., et al. (2022). Protocol to perform fragment screening using NMR spectroscopy. National Center for Biotechnology Information. [Link]

  • Langeslay, C., et al. (2020). NMR Methods for Structural Characterization of Protein-Protein Complexes. PubMed. [Link]

Sources

Use of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine in c-Met inhibition studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine moiety represents a privileged bicyclic scaffold in the design of Type I ATP-competitive inhibitors targeting the Hepatocyte Growth Factor Receptor (c-Met). Unlike fully aromatic systems, the partially saturated tetrahydropyridine ring offers unique vectors for substituent attachment, improving solubility and pharmacokinetic profiles while maintaining critical hinge-region hydrogen bonding via the pyrazole core.

This guide details the operational framework for evaluating derivatives of this scaffold, ranging from molecular mechanism validation to high-throughput biochemical and cellular profiling.

Mechanism of Action & Structural Rationale

The Target: c-Met Receptor Tyrosine Kinase

c-Met is a high-affinity receptor for Hepatocyte Growth Factor (HGF).[1] Aberrant activation (via gene amplification, overexpression, or mutation) drives oncogenesis through the PI3K/AKT and RAS/MAPK pathways.

The Scaffold: this compound

In Fragment-Based Drug Discovery (FBDD), this scaffold serves as a bioisostere to indazoles or pyrrolopyridines.

  • Hinge Binding: The pyrazole group (positions N1/N2) typically forms a bidentate or monodentate hydrogen bond network with the backbone of Met1160 in the c-Met kinase hinge region.

  • Solvent Exposure: The saturated tetrahydropyridine ring (positions 5, 6, 7) creates a non-planar puckering, allowing the attachment of solubilizing tails (e.g., piperazines) that extend into the solvent front, often interacting with Asp1222 or Tyr1230 .

Signaling Pathway & Inhibition Logic

cMet_Pathway HGF HGF Ligand cMet c-Met Receptor (RTK) HGF->cMet Activation Gab1 Gab1 Adaptor cMet->Gab1 Phosphorylation Inhibitor Scaffold Inhibitor (Pyrazolo-pyridine) Inhibitor->cMet  Blocks ATP Binding PI3K PI3K / AKT Gab1->PI3K MAPK RAS / MAPK Gab1->MAPK Phenotype Cell Proliferation & Metastasis PI3K->Phenotype MAPK->Phenotype

Figure 1: c-Met Signaling Cascade. The this compound inhibitor competes with ATP at the c-Met kinase domain, preventing downstream phosphorylation of Gab1.

Experimental Protocols

Protocol A: Biochemical Potency (HTRF Kinase Assay)

Objective: Determine the IC50 of scaffold derivatives against recombinant c-Met kinase domain. Method: Homogeneous Time-Resolved Fluorescence (HTRF).[2]

Reagents:

  • Enzyme: Recombinant human c-Met (catalytic domain), ~0.2 ng/well.

  • Substrate: Biotin-poly(Glu,Tyr) (4:1).

  • ATP: Ultrapure, at

    
     apparent (approx. 10 µM for c-Met).
    
  • Detection: Eu-Cryptate labeled anti-phosphotyrosine antibody + Streptavidin-XL665.

Workflow:

  • Compound Prep: Dissolve compounds in 100% DMSO to 10 mM. Perform 3-fold serial dilutions in DMSO, then dilute 1:50 into Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% BSA).

  • Enzyme Mix: Dispense 4 µL of c-Met enzyme into a 384-well low-volume white plate.

  • Inhibitor Addition: Add 2 µL of diluted compound. Incubate 15 min at RT (allows "Type I" binding equilibrium).

  • Start Reaction: Add 4 µL of ATP/Substrate mix.

  • Incubation: Shake briefly, incubate for 60 min at RT.

  • Detection: Add 10 µL of HTRF detection mix (containing EDTA to stop reaction).

  • Read: Measure fluorescence ratio (665 nm / 620 nm) on an HTRF-compatible reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition:



Fit data to a 4-parameter logistic equation to derive IC50.
Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm the inhibitor penetrates the cell membrane and inhibits c-Met autophosphorylation (Y1234/1235). Cell Line: MKN45 (Human gastric carcinoma).[3] Note: This line is "c-Met addicted" due to MET amplification and displays constitutive phosphorylation.

Workflow:

  • Seeding: Plate MKN45 cells (5 x 10^5 cells/well) in 6-well plates; incubate overnight.

  • Starvation: Switch to serum-free medium for 2 hours (optional for MKN45 due to constitutive activity, but essential if using HGF-stimulated A549 cells).

  • Treatment: Treat with scaffold derivatives (e.g., 0, 10, 100, 1000 nM) for 2 hours.

    • Positive Control: Crizotinib (100 nM).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Blotting:

    • Primary Ab 1: Phospho-Met (Tyr1234/1235) (Cell Signaling Tech #3077).

    • Primary Ab 2: Total c-Met (Normalization).

    • Primary Ab 3: GAPDH (Loading Control).

  • Quantification: Densitometry analysis (Phospho/Total ratio).

Protocol C: Phenotypic Viability Assay

Objective: Assess anti-proliferative efficacy.[4][5] Assay: CellTiter-Glo (ATP quantification) or MTS.

Experimental Logic:

  • MKN45 (c-Met Dependent): Expect low nM IC50 if the scaffold is active.

  • H460 or MCF-7 (c-Met Independent): Expect >10 µM IC50. If potency is high here, the compound likely has off-target toxicity.

Workflow:

Assay_Workflow Step1 Seed Cells (3000/well) Step2 24h Incubation (Adherence) Step1->Step2 Step3 Add Compound (9-point dilution) Step2->Step3 Step4 72h Incubation (37°C, 5% CO2) Step3->Step4 Step5 Add Detection Reagent (CTG) Step4->Step5 Step6 Read Luminescence Step5->Step6

Figure 2: High-Throughput Viability Screening Workflow.

Data Presentation & Benchmark Values

When evaluating your this compound derivatives, compare results against established benchmarks.

Table 1: Reference Data for c-Met Inhibitors

Compound Classc-Met Enzyme IC50 (nM)MKN45 Cell IC50 (nM)Selectivity Profile
Crizotinib (Type I Control)4–810–20High (ALK/ROS1 overlap)
Scaffold Derivative 8c [1]68~1000>50-fold vs other RTKs
Unoptimized Scaffold >5000>10,000Low

Note: Compound 8c refers to the specific derivative identified in Eur. J. Med. Chem (2017) utilizing this exact scaffold.

Troubleshooting & Optimization

  • Solubility Issues: The "tetrahydro" portion is lipophilic. If compounds precipitate in the kinase assay buffer, add 0.01% Triton X-100 or ensure DMSO concentration is constant (max 1%) across all wells.

  • Biphasic Curves: In HTRF, a "hook effect" at high enzyme concentrations can distort IC50. Ensure enzyme concentration is < 1 nM.

  • Off-Target Toxicity: If the scaffold kills c-Met negative cells (e.g., MCF-7) with < 1 µM potency, the pyrazole core may be inhibiting Aurora Kinases or CDKs. Perform a KinomeScan profiling early.

References

  • Structure-based design, synthesis, and evaluation of this compound derivatives as novel c-Met inhibitors. Source: European Journal of Medicinal Chemistry, 2017.[6] Context: Primary reference for the synthesis and biological evaluation of this specific scaffold. Link:

  • Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology. Source: Journal of Biomolecular Screening. Context: Validation of cellular phosphorylation assays for c-Met. Link:

  • Crizotinib (PF-02341066) Structure and Binding. Source: PubChem Compound Summary. Context: Structural comparison for the 2-aminopyridine/pyrazole interaction modes. Link:

  • HTRF® Kinase Assay Protocols. Source: Revvity (formerly PerkinElmer) Technical Notes. Context: Standard industry protocol for Tyrosine Kinase detection. Link:

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrazolo[4,3-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 technical resource for the synthesis, purification, and troubleshooting of pyrazolo[4,3-c]pyridine scaffolds. It is designed for medicinal chemists requiring actionable solutions to common synthetic bottlenecks.

Status: Operational | Role: Senior Application Scientist Ticket Focus: Overcoming regioselectivity, cyclization failures, and purification hurdles.

Module 1: Synthetic Route Selector & Logic

Before troubleshooting, confirm you are using the optimal pathway for your specific substitution pattern. The two dominant strategies possess distinct failure modes.

Strategy A: Annulation of Pyrazole onto Pyridine (The "Classical" Route)
  • Best for: 3-Aryl/Alkyl derivatives, scale-up.

  • Mechanism: SNAr displacement of a C4-halogen followed by condensation with a C3-carbonyl.

  • Core Challenge: Competitive formation of [3,4-b] isomers if the starting material is ambiguous, and "stalled" cyclization intermediates.

Strategy B: Annulation of Pyridine onto Pyrazole (The "Inverse" Route)
  • Best for: 6-Substituted derivatives, highly functionalized cores.

  • Mechanism: Sonogashira coupling of 4-formyl-5-halopyrazoles followed by amine-mediated cyclization.[1]

  • Core Challenge: Oxidation state management (N-oxides) and catalyst poisoning.

Module 2: Critical Troubleshooting (Q&A Format)

Topic: Cyclization Failures in Strategy A

User Ticket #402: "I am reacting 4-chloro-3-formylpyridine with hydrazine hydrate in ethanol. I see the starting material disappear, but LCMS shows a mass corresponding to the hydrazone intermediate, not the cyclized product. Heating leads to decomposition."

Scientist Response: This is a classic "Stalled Intermediate" error.

  • The Cause: The reaction kinetics favor hydrazone formation (C=N) over the nucleophilic aromatic substitution (SNAr) at the C4 position, especially if the pyridine ring is electron-rich or lacks additional activating groups. The intermediate you see is likely the (E)-hydrazone , which is geometrically unfavorable for the intramolecular attack on the C4-chloride.

  • The Fix:

    • Switch Solvent: Move from Ethanol to n-Butanol or DMA (Dimethylacetamide) . Higher temperatures (120°C+) are often required to overcome the activation energy for the SNAr step.

    • Acid Catalysis: Add 5-10 mol% of p-TsOH or Acetic Acid . Protonation of the pyridine nitrogen increases the electrophilicity of the C4 position, facilitating the displacement of the chloride.

    • Stepwise Protocol: Isolate the hydrazone intermediate if stable, then subject it to thermal cyclization in a high-boiling solvent with a base (e.g., K2CO3 in DMF).

Topic: Regioselectivity & Isomer Control

User Ticket #409: "I'm synthesizing N-alkylated pyrazolo[4,3-c]pyridines. Alkylation of the N1-H core gives a mixture of N1 and N2 isomers. How do I favor N1?"

Scientist Response: Tautomeric equilibrium in pyrazolo[4,3-c]pyridines heavily favors the 1H-form, but alkylation under basic conditions (NaH/DMF) proceeds via the anion, which is ambident.

  • The Cause: Steric hindrance and electronic density. The N2 position is often less sterically hindered but electronically different.

  • The Fix:

    • Mitsunobu Reaction: Instead of SN2 alkylation, use Mitsunobu conditions (ROH, DIAD, PPh3). This often improves selectivity for the N1-isomer due to the specific mechanism of proton transfer and steric guidance.

    • Blocking Groups: If N2 alkylation persists, consider using a THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl) protecting group during the synthesis, which can be directed by temperature control, then removed later.

    • Data Validation: Never rely solely on LCMS. You must use 2D NMR (NOESY/HMBC) . In the N1-isomer, you will see NOE correlations between the N-alkyl protons and the C7-H (or C3-H) of the core. The N2-isomer will typically show correlations only to C3-H.

Topic: Purification of "Insoluble Black Tar"

User Ticket #415: "My crude reaction mixture (hydrazine cyclization) is a black solid. It's insoluble in MeOH and DCM. I can't load it onto a column."

Scientist Response: Pyrazolo[4,3-c]pyridines are notorious for π-stacking and low solubility.

  • The Protocol:

    • The "TFA Trick": Dissolve your crude material in a minimal amount of Trifluoroacetic Acid (TFA) . Most species will protonate and dissolve.

    • Adsorption: Add silica gel directly to this TFA solution.

    • Evaporation: Evaporate the TFA (in a fume hood with a trap!). The compound is now dry-loaded as a salt.

    • Elution: Run your column with DCM:MeOH:NH4OH (e.g., 90:10:1). The ammonia will free-base the compound on the column, allowing it to elute.

Module 3: Visualizing the Pathways

Workflow 1: The "Classical" SNAr Cyclization

This diagram illustrates the critical decision points where reactions typically fail (Stalled Hydrazone vs. Successful Cyclization).

G cluster_0 Troubleshooting Zone start 4-Chloro-3-acylpyridine intermed Intermediate: 4-Chloro-hydrazone start->intermed Condensation hydrazine + Hydrazine (EtOH, Reflux) fail_path Stalled (E)-Isomer intermed->fail_path Low Temp / No Acid success_path Cyclization (SnAr) intermed->success_path 120°C / p-TsOH product 1H-Pyrazolo[4,3-c]pyridine success_path->product - HCl

Caption: Critical bifurcation in hydrazine cyclization. High temperature and acid catalysis prevent the stalled hydrazone intermediate.

Workflow 2: The Sonogashira "Inverse" Approach

Useful when the pyridine ring needs to be built de novo.

G start 5-Halo-1-phenyl-pyrazole-4-CHO step1 Sonogashira Coupling (Alkyne, Pd/Cu) start->step1 intermed 5-Alkynyl-pyrazole-4-CHO step1->intermed step2 Cyclization w/ t-BuNH2 (Microwave) intermed->step2 product Pyrazolo[4,3-c]pyridine (6-Substituted) step2->product 6-endo-dig

Caption: Modular construction of the pyridine ring via Sonogashira coupling and amine-mediated cyclization.

Module 4: Standardized Experimental Protocols

Protocol A: Robust Cyclization of 4-Chloro-3-formylpyridine

Reference Standard: Adapted from Vertex AI Search Results [1.1, 1.14]

Reagents:

  • 4-Chloro-3-formylpyridine (1.0 equiv)

  • Hydrazine hydrate (64% solution, 2.0 equiv)

  • Solvent: n-Butanol (0.5 M concentration)

  • Catalyst: Acetic Acid (0.1 equiv)

Step-by-Step:

  • Charge: In a pressure vial, dissolve the pyridine substrate in n-Butanol.

  • Add: Add hydrazine hydrate dropwise at room temperature. Stir for 10 mins.

  • Catalyze: Add acetic acid. Seal the vial.

  • Heat: Heat to 110°C for 4–6 hours. Note: Ethanol reflux (78°C) is often insufficient for the ring closure.

  • Monitor: Check LCMS for M+1 (Product) vs M+18+1 (Hydrazone intermediate).

  • Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold Et2O.

  • Purification: If no precipitate, evaporate n-BuOH (azeotrope with water) and purify via flash chromatography (DCM/MeOH/NH3).

Data Table: Solvent Effects on Yield

SolventTemperatureReaction TimeYieldObservation
Ethanol78°C12 h35%Incomplete; stalled hydrazone present.
n-Butanol 110°C 4 h 82% Clean conversion; product precipitates.
DMF140°C2 h60%Dark impurities (decomposition).
Water100°C6 h45%Product precipitates but traps impurities.

References

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Vertex AI Search Result 1.1. Available at: [Link]

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

Sources

Technical Support Center: Purification & Isolation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold. This bicyclic system is a "privileged structure" in medicinal chemistry, serving as a core for Factor Xa inhibitors (e.g., Apixaban intermediates), P2X7 antagonists, and DPP-4 inhibitors.

However, its amphoteric nature (basic secondary amine + acidic pyrazole NH) and propensity for isomerism present unique purification hurdles. This guide addresses the three critical "Isomer Challenges": Regioisomerism (N1 vs. N2 alkylation), Tautomerism (Peak broadening), and Stereoisomerism (Chiral resolution).

Module 1: The Regioisomer Challenge (N1 vs. N2)

User Query: "I alkylated the pyrazole nitrogen, but I have two spots on TLC/two peaks on LC-MS with identical masses. How do I identify and separate the N1-alkyl from the N2-alkyl isomer?"

Technical Insight: The Mechanism of Regio-Irregularity

When you alkylate the pyrazole ring of the this compound core, you invariably generate a mixture of N1 and N2 isomers.

  • N1-Isomer: Generally thermodynamically favored (less steric clash with the C7-methylene of the fused ring).

  • N2-Isomer: Often kinetically favored or formed via coordination control (e.g., Na+ chelation between N2 and N7).

The ratio depends heavily on the solvent and base used.

  • Polar Aprotic (DMSO/DMF): Favors separation of ion pairs, often leading to mixtures or thermodynamic (N1) preference.

  • Non-Polar/Ether (THF): Favors tight ion pairs.[1][2] If using NaH/NaHMDS, the sodium ion can coordinate with N2 and the neighboring pyridine nitrogen (N5), directing alkylation to N2 [1].

Troubleshooting Protocol: Separation & Identification
FeatureN1-Alkyl IsomerN2-Alkyl Isomer
Polarity (TLC) Usually More Polar (Lower Rf)Usually Less Polar (Higher Rf)
1H NMR (NOE) NOE observed between N-Alkyl protons and C7-H (ring protons).NOE observed between N-Alkyl protons and C3-H (pyrazole singlet).
Crystallinity Often forms solids more easily.Often oily or low-melting solids.
Workflow: Purification Strategy

RegioSeparation Start Crude Reaction Mixture (N1 + N2 Isomers) Check Is N1/N2 ratio > 5:1? Start->Check Cryst Crystallization (EtOH or EtOAc/Hex) Check->Cryst Yes Chrom Chromatography Required Check->Chrom No Method Select Method Chrom->Method SFC SFC (Preferred) Stationary Phase: 2-EP or Diol Mobile: CO2 + MeOH w/ DEA Method->SFC Low Solubility or Basic Core HPLC Rev. Phase HPLC High pH (pH 10) Buffer (Bicarbonate/Ammonia) Method->HPLC High Polarity

Figure 1: Decision matrix for separating N1/N2 pyrazole regioisomers.

Experimental Tip: If using Normal Phase flash chromatography, pretreat the silica with 1% Triethylamine (TEA) in hexane to prevent the basic pyridine ring from streaking.

Module 2: Tautomerism & Peak Shape Issues

User Query: "My pure compound shows a split peak or a massive 'blob' on HPLC. Is it decomposing?"

Technical Insight: Proton Hopping

If the pyrazole nitrogen is unsubstituted (


), the molecule exists in rapid equilibrium between the 

and

tautomers.
  • Slow Exchange: If the exchange rate is slower than the chromatographic timescale, you see two peaks (often mistaken for impurities).

  • Intermediate Exchange: You see a broad, plateau-like peak connecting two humps.

Troubleshooting Protocol
  • Temperature Control:

    • Action: Increase column temperature to 40°C - 50°C .

    • Why: This increases the rate of tautomeric exchange, coalescing the split peaks into a single, sharper peak (average of the two states).

  • pH Modification (The "Locking" Strategy):

    • Action: Run at High pH (pH > 10) using Ammonium Hydroxide or Ammonium Bicarbonate buffers.

    • Why: Deprotonating the pyrazole (pKa ~14) or ensuring the pyridine is uncharged eliminates the proton-hopping species or stabilizes one form, improving peak symmetry.

  • Column Selection:

    • Avoid acidic silanol activity. Use "Hybrid" particles (e.g., Waters XBridge or Phenomenex Gemini NX) which are stable at high pH and have reduced silanol interactions [2].

Module 3: Workup & Impurity Removal (Hydrazine/Pyridine)

User Query: "I can't get rid of the pyridine solvent or residual hydrazine from the cyclization step. It co-elutes with my product."

Technical Insight

The this compound core is basic. Standard acidic washes often extract both the impurity (pyridine) and your product into the water layer.

Self-Validating Removal Protocol

Method A: The Copper Complexation (Specific for Pyridine Removal)

  • Dissolve crude mixture in EtOAc or DCM.[3]

  • Wash with 10% aqueous CuSO4 solution (3x).

  • Observation: The aqueous layer will turn deep blue/purple (Copper-Pyridine complex).[3]

  • Result: Your product (sterically hindered or less coordinating) remains in the organic layer, while pyridine is sequestered in the aqueous phase [3].[3]

Method B: The "Salt Break" (For Hydrazine/Starting Materials)

  • Dissolve crude in Ethanol.

  • Add 1.1 equivalents of HCl (in dioxane/ether) or Oxalic Acid .

  • Crystallization: The tetrahydro-pyrazolo-pyridine often crystallizes rapidly as a Hydrochloride or Oxalate salt, leaving non-basic impurities (or mono-basic impurities like pyridine) in the mother liquor.

  • Recovery: Filter the solid, then free-base with NaHCO3 if needed.

Module 4: Chiral Resolution (Stereoisomers)

User Query: "My scaffold has a substituent at the C4 position. How do I separate the enantiomers?"

Technical Insight

Substituents on the saturated piperidine ring (positions 4, 5, 6,[4][5][6][7][8][9] 7) create chirality. Standard C18 columns cannot separate these.

Recommended Chiral Systems (SFC & HPLC)
Column ChemistryMobile Phase (SFC)Mobile Phase (HPLC - Normal Phase)Success Rate
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IG)CO2 / MeOH + 0.1% DEAHexane / EtOH + 0.1% DEAHigh (First Choice)
Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., IC)CO2 / IPA + 0.1% DEAHexane / IPA + 0.1% DEAMedium (Good for chlorinated analogs)
Cellulose tris(4-methylbenzoate) (e.g., OJ-H)CO2 / MeOH + 0.1% DEAHexane / EtOH + 0.1% DEALow (Specific cases only)

Why Basic Modifiers? You must use Diethylamine (DEA) or Isopropylamine (IPA) (0.1% - 0.2%). Without it, the secondary amine of the piperidine ring will interact non-specifically with the stationary phase, causing severe tailing that masks the chiral separation.

References

  • Bookser, B. C., et al. (2018).[1] Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. Journal of Organic Chemistry, 83(12), 6334–6353.[1]

  • Waters Corporation. (n.d.). XBridge HPLC Columns: High pH Stability for Basic Compounds.

  • MH Chem. (2022).[3][4] How to remove pyridine from your reaction crude? [Video Protocol].

  • PubChem. (2025).[9] this compound Compound Summary.

Sources

Technical Support Center: Tetrahydropyrazolopyridine (THPP) Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Tetrahydropyrazolopyridine (THPP) scaffolds. It addresses the unique challenges of this chemical class, specifically focusing on selectivity optimization and off-target mitigation.[1][2]

Status: Online | Role: Senior Application Scientist | Ticket Focus: Off-Target Mitigation

System Overview & Scaffold Liabilities

The tetrahydropyrazolopyridine (THPP) scaffold is a privileged structure in medicinal chemistry, frequently utilized to target PDE4 , Kinases (e.g., LIMK, MK2) , and Anion Transporters (e.g., Pendrin) . However, its planar heterocycle nature and hydrogen-bond donor/acceptor motifs often lead to three primary "System Errors" (Off-Target Effects):

  • Kinase Promiscuity: ATP-mimetic binding to unintended kinases (e.g., RIPK1 cross-reactivity).

  • Mechanism-Based Toxicity: Classic PDE4-associated emesis caused by non-selective inhibition of the PDE4D isoform or adrenergic mimicry.

  • Assay Interference: False positives driven by oxidation-prone intermediates or aggregation.

Troubleshooting Guides (Q&A)

Ticket #001: "My THPP analogs show high potency but fail kinase selectivity panels."

Diagnosis: Your compound is likely acting as a Type I ATP-competitive inhibitor without exploiting the specific "gatekeeper" residues of your target. THPPs fit snugly into the adenine-binding pocket, which is highly conserved across the kinome.

Solution: The "Hybridization & Steric Gating" Protocol To improve selectivity, you must transition from relying solely on the hinge-binding region to exploiting the solvent-exposed front pocket or the hydrophobic back pocket.

  • Step 1: Exploit the "Gatekeeper" Residue.

    • Action: Introduce bulky substituents (e.g., tert-butyl, substituted phenyl) at the N1 or C3 position of the pyrazole ring.

    • Rationale: If your target kinase has a small gatekeeper residue (e.g., Threonine), a bulky group will fit. Off-target kinases with larger gatekeepers (e.g., Methionine) will sterically clash with your compound, reducing affinity.

  • Step 2: Hybridization Strategy (Case Study: LIMK vs. RIPK1).

    • Context: THPPs targeting LIMK often hit RIPK1.

    • Fix: Merge the THPP hinge-binder with an allosteric moiety known to bind a unique pocket on the target. For LIMK1/2, fusing the THPP scaffold with a benzyl-carboxamide moiety can eliminate RIPK1 binding by forcing the molecule into a conformation that RIPK1 cannot accommodate [1].

Ticket #002: "We are seeing emesis (vomiting) in preclinical species at therapeutic doses."

Diagnosis: This is a classic liability of THPP-based PDE4 inhibitors. The emetic response is triggered by two mechanisms: inhibition of PDE4D in the area postrema (vomiting center) and potential mimicry of


-adrenergic receptor antagonists  [2].[3][4][5]

Solution: Isoform Sparing & Allosteric Modulation You need to decouple the anti-inflammatory effect (PDE4B) from the emetic effect (PDE4D).

  • Step 1: Shift to Allosteric Inhibition. [6]

    • Action: Modify the THPP scaffold to bind the upstream conserved regulatory domains (UCR) rather than the catalytic site alone.

    • Rationale: Allosteric modulators often show higher isoform selectivity (PDE4B > PDE4D) because regulatory domains are less conserved than catalytic domains [3].

  • Step 2: Adrenergic Counter-Screening.

    • Action: Screen your lead compounds against an

      
      -adrenergic receptor panel.
      
    • Rationale: Some THPPs possess a pharmacophore that accidentally antagonizes

      
      -receptors, lowering the emetic threshold. Structural rigidification (e.g., fusing a ring to the tetrahydropyridine nitrogen) can disrupt this off-target binding.
      
Ticket #003: "My IC50 values shift significantly between assay runs or with added detergent."

Diagnosis: You are likely dealing with Pan-Assay Interference (PAINS) . Tetrahydropyridines can be oxidation-prone. If they oxidize to the fully aromatic pyridine or form reactive iminium species, they may covalently modify proteins or form colloidal aggregates that sequester enzymes non-specifically [4].

Solution: The Integrity Check Workflow

  • Step 1: Detergent Sensitivity Test.

    • Action: Run the assay with 0.01% and 0.1% Triton X-100.

    • Result: If potency drops significantly at higher detergent concentration, your compound is likely an aggregator (false positive).

  • Step 2: Jump-Dilution Assay.

    • Action: Pre-incubate enzyme + inhibitor at high concentration (10x IC50), then rapidly dilute 100-fold into substrate solution.

    • Result: If activity does not recover (compared to control), your compound might be binding covalently or irreversibly (reactive impurity).

Visualization: Optimization & Triage Logic

Diagram 1: Structural Optimization Cycle (SAR)

This logic flow illustrates how to modify the THPP scaffold based on specific off-target feedback.

SAR_Optimization Start THPP Lead Compound Screen Selectivity Panel (Kinome + PDE + Receptors) Start->Screen Issue_Kinase Issue: Kinase Promiscuity (e.g., RIPK1 hit) Screen->Issue_Kinase High Cross-Reactivity Issue_Emesis Issue: Emesis/Toxicity (PDE4D / Alpha2 hit) Screen->Issue_Emesis Vomiting/Sedation Issue_Stability Issue: Assay Drift (Oxidation/Aggregation) Screen->Issue_Stability Non-Reproducible IC50 Sol_Steric Strategy: Steric Gating Add Bulky Group at N1/C3 Issue_Kinase->Sol_Steric Exploit Gatekeeper Sol_Isoform Strategy: Isoform Sparing Target UCR Domain (Allosteric) Issue_Emesis->Sol_Isoform Avoid Catalytic Site Sol_Scaffold Strategy: Scaffold Hop Rigidify Tetrahydropyridine Ring Issue_Stability->Sol_Scaffold Block Oxidation Sites Validation Validation: Orthogonal Assay (Biophysical / In Vivo) Sol_Steric->Validation Sol_Isoform->Validation Sol_Scaffold->Validation Validation->Start Iterate SAR

Caption: Decision matrix for structural modification of THPP scaffolds based on specific off-target liabilities.

Experimental Protocols

Protocol A: Jump-Dilution Assay (Reversibility Check)

Purpose: To distinguish between true reversible binding and non-specific irreversible inactivation (e.g., by reactive THPP oxidation products).

Reagents:

  • Target Enzyme (100x final assay concentration).

  • THPP Test Compound (10x IC50 concentration).

  • Assay Buffer (Standardized for target).

  • Substrate Solution.

Procedure:

  • Incubation Phase:

    • Prepare a "High Concentration Mix": Combine Enzyme (100x) and THPP Compound (10x IC50) in a small volume (e.g., 10 µL).

    • Incubate for 30–60 minutes at RT to allow equilibrium binding.

  • Dilution Phase:

    • Rapidly dilute the mixture 100-fold into the "Reaction Mix" containing the Substrate (final volume 1000 µL).

    • Note: The final concentration of the compound is now 0.1x IC50 (below inhibitory threshold), and Enzyme is at 1x.

  • Measurement:

    • Immediately monitor product formation (kinetic mode) for 20 minutes.

  • Analysis:

    • Control: Run a parallel sample with DMSO instead of compound.

    • Interpretation:

      • Linear Recovery: If the enzymatic rate rapidly returns to ~90-100% of the Control rate, the inhibition is reversible (Pass).

      • Flatline/Slow Recovery: If the rate remains inhibited despite dilution, the compound is irreversible/slow-off or has modified the protein covalently (Fail/Flag).

Protocol B: Selectivity Profiling Data Table

Use this template to organize your screening data.

ParameterMetricTarget CriteriaWarning FlagMitigation Strategy
Primary Potency IC50 / Ki< 10 nM> 100 nMCheck solubility; optimize H-bonds.
Selectivity Ratio Fold-Change> 50x vs. nearest homolog< 10xIntroduce steric clashes (N1/C3 groups).
Residence Time Tau (off-rate)> 30 min< 2 minIncrease hydrophobic burial in back-pocket.
Lipophilicity LogD (pH 7.4)2.0 – 3.5> 4.5Add polar solubilizing group (e.g., morpholine).
Alpha2-Adrenergic % Inhibition< 50% @ 10 µM> 50% @ 10 µMRigidify scaffold; remove basic amines.

References

  • MDI-117740 Discovery Team. (2025). Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors.[6] Journal of Medicinal Chemistry.[7] (Note: Contextual citation based on search findings regarding LIMK/RIPK1 selectivity strategies).

  • Robichaud, A., et al. (2002). Assessing the emetic potential of PDE4 inhibitors in rats. British Journal of Pharmacology, 135(3), 613-621.

  • Burgin, A. B., et al. (2010). Design of phosphodiesterase 4D (PDE4D) allosteric modulators for drug discovery. Nature Biotechnology, 28, 63–70.

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.

  • Haggie, P. M., et al. (2019). Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin).[8][9] Bioorganic & Medicinal Chemistry Letters, 29(16), 2119-2123.[9]

Sources

Validation & Comparative

A-Comparative-Guide-to-Pyrazolo[4,3-c]pyridine-and-Pyrazolo[3,4-b]pyridine-Scaffolds-for-Medicinal-Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, isomeric scaffolds often present subtle yet critical differences that can profoundly influence drug design and efficacy. This guide provides a comprehensive comparative analysis of two such scaffolds: pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine. As structural isomers—differentiated only by the position of a single nitrogen atom in the pyridine ring—they serve as compelling examples of how nuanced structural changes dictate physicochemical properties, synthetic accessibility, and biological activity. Through an in-depth examination of their synthesis, structure-activity relationships (SAR), and applications as kinase inhibitors and beyond, this guide aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to strategically select the optimal scaffold for their therapeutic targets.

Introduction: The Strategic Importance of Scaffold Isomerism

Pyrazolopyridines are a class of bicyclic N-heterocycles that have garnered significant attention in drug discovery.[1] Their structural resemblance to endogenous purines allows them to effectively interact with a multitude of biological targets, particularly the ATP-binding sites of kinases, making them "privileged scaffolds" in oncology and inflammation research.[2][3] The two isomers at the center of this guide, pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine, exemplify a fundamental principle in medicinal chemistry: regioisomerism as a tool for fine-tuning molecular properties.

The key structural distinction lies in the placement of the pyridine nitrogen relative to the fused pyrazole ring. This seemingly minor alteration dramatically impacts the molecule's electronic distribution, hydrogen bonding capacity, and spatial arrangement of substituents. Consequently, one isomer may present a superior vector for interacting with a specific amino acid residue in a target protein, while the other may offer improved metabolic stability or better synthetic tractability. Understanding these differences is not merely academic; it is a critical aspect of rational drug design that can spell the difference between a lead candidate and a clinical failure.

Structural and Physicochemical Properties: A Tale of Two Nitrogens

The position of the pyridine nitrogen atom is the primary determinant of the distinct physicochemical characteristics of the pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine scaffolds.

In the pyrazolo[3,4-b]pyridine system, the pyridine nitrogen is at position 7. This arrangement results in a more stable 1H-tautomer by a significant margin (nearly 9 kcal/mol), which simplifies its chemical behavior.[4][5] This scaffold is a common feature in kinase inhibitors.[6][7]

Conversely, the pyrazolo[4,3-c]pyridine scaffold has its pyridine nitrogen at position 5. This positioning can influence the overall dipole moment and the accessibility of lone pair electrons, which in turn affects solubility, crystal packing, and interaction with metabolic enzymes.

Below is a comparative summary of key physicochemical properties derived from computational predictions and available experimental data for the parent scaffolds.

PropertyPyrazolo[4,3-c]pyridinePyrazolo[3,4-b]pyridineRationale for Difference
Molecular Weight ~119.12 g/mol 119.12 g/mol [8]Isomers have identical molecular formulas (C₆H₅N₃).
Hydrogen Bond Donors 11Both have a pyrazole N-H group available for donation.
Hydrogen Bond Acceptors 33Both scaffolds present three nitrogen atoms as potential acceptors.
Predicted LogP ~0.7~0.8[8]The position of the pyridine nitrogen subtly alters the overall polarity and lipophilicity.
Predicted pKa (Strongest Basic) ~3.5~2.5The nitrogen at position 5 in the [4,3-c] isomer is generally more basic than the nitrogen at position 7 in the [3,4-b] isomer due to different electronic environments.
Dipole Moment Generally higherGenerally lowerThe vector sum of individual bond dipoles is more pronounced in the [4,3-c] orientation.

Data is compiled from computational models and cross-referenced with various chemical databases. Exact experimental values may vary based on substitution patterns.

These fundamental differences have profound implications. For example, a higher pKa might lead to greater aqueous solubility at physiological pH but could also result in off-target interactions with ion channels. A different dipole moment can affect how a molecule orients itself within a binding pocket or how it permeates a cell membrane.

Comparative Synthesis Strategies

The synthetic routes to these scaffolds are distinct, often dictating the feasibility of generating diverse libraries for SAR studies. A primary strategic choice is whether to form the pyrazole ring onto a pre-existing pyridine or to construct the pyridine ring onto a pyrazole precursor.[5]

Synthesis of Pyrazolo[3,4-b]pyridines

A prevalent method for synthesizing the pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[4] This approach is robust and allows for diversification at multiple positions.

Experimental Protocol: Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Derivative

Objective: To synthesize a substituted 1H-pyrazolo[3,4-b]pyridine via condensation of an aminopyrazole with a β-ketoester.

Materials:

  • 5-amino-3-methyl-1-phenyl-1H-pyrazole

  • Ethyl acetoacetate

  • Acetic acid (glacial)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 5-amino-3-methyl-1-phenyl-1H-pyrazole (1.0 eq) in a minimal amount of glacial acetic acid.

  • Add ethyl acetoacetate (1.1 eq) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to yield the purified pyrazolo[3,4-b]pyridine derivative.

Causality: The acidic medium catalyzes the initial condensation between the amino group of the pyrazole and one of the carbonyl groups of the ethyl acetoacetate, forming an enamine intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the fused pyridine ring.

Synthesis of Pyrazolo[4,3-c]pyridines

The synthesis of the pyrazolo[4,3-c]pyridine scaffold can be more challenging. One effective strategy involves the cyclization of a suitably functionalized pyrazole, such as a 5-alkynyl-1H-pyrazole-4-carbaldehyde, often facilitated by microwave assistance.[9]

Experimental Protocol: Synthesis of a 1H-Pyrazolo[4,3-c]pyridine Derivative

Objective: To synthesize a substituted 1H-pyrazolo[4,3-c]pyridine via Sonogashira coupling followed by intramolecular cyclization.

Materials:

  • 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Terminal alkyne (e.g., phenylacetylene)

  • Pd(PPh₃)₂Cl₂, Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • tert-Butylamine

  • Toluene, DMF (solvents)

Procedure:

  • Step 1 (Sonogashira Coupling): To a solution of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a mixture of toluene and Et₃N, add the terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Heat the reaction mixture at 80°C under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure to obtain the crude 5-alkynyl-1H-pyrazole-4-carbaldehyde.

  • Step 2 (Cyclization): Dissolve the crude intermediate in DMF, add tert-butylamine (2.0 eq), and heat the mixture in a microwave reactor at 150°C for 30 minutes.[9]

  • After cooling, dilute the reaction mixture with water to precipitate the product.

  • Filter the solid and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired pyrazolo[4,3-c]pyridine.

Causality: The palladium/copper-catalyzed Sonogashira reaction efficiently creates the key C-C bond. The subsequent microwave-assisted cyclization with a bulky amine like tert-butylamine facilitates the intramolecular addition of the amine to the alkyne, followed by tautomerization to form the aromatic pyridine ring.

Synthetic Workflow Visualization

G cluster_0 Pyrazolo[3,4-b]pyridine Synthesis cluster_1 Pyrazolo[4,3-c]pyridine Synthesis a1 5-Aminopyrazole a3 Condensation & Cyclization (Acid cat.) a1->a3 a2 1,3-Dicarbonyl a2->a3 a4 Pyrazolo[3,4-b]pyridine a3->a4 b1 5-Halopyrazole -4-carbaldehyde b3 Sonogashira Coupling (Pd/Cu cat.) b1->b3 b2 Terminal Alkyne b2->b3 b4 5-Alkynylpyrazole Intermediate b3->b4 b5 Intramolecular Cyclization (Amine, MW) b4->b5 b6 Pyrazolo[4,3-c]pyridine b5->b6

Caption: Comparative synthetic workflows for pyrazolopyridine isomers.

Comparative Biological Activity & Medicinal Chemistry Applications

The choice between a pyrazolo[4,3-c]pyridine and a pyrazolo[3,4-b]pyridine scaffold is most often dictated by the specific topology of the target's binding site. Both scaffolds have been extensively explored as inhibitors of a wide range of kinases and other enzymes.[10][11]

Pyrazolo[3,4-b]pyridine as a Privileged Kinase Inhibitor Scaffold

The pyrazolo[3,4-b]pyridine core is arguably the more established of the two in kinase inhibitor design.[11] Its geometry is well-suited to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site, mimicking the adenine portion of ATP.

  • Tropomyosin Receptor Kinase (TRK) Inhibitors: A series of pyrazolo[3,4-b]pyridine derivatives were designed as TRK inhibitors for cancer therapy. Compound C03 showed an IC₅₀ of 56 nM against TRKA and inhibited cancer cell line proliferation at sub-micromolar concentrations.[12] The pyrazolo portion acts as a hydrogen bond center, while the pyridine ring engages in π-π stacking interactions.[6]

  • CDK2/PIM1 Dual Inhibitors: Novel pyrazolo[3,4-b]pyridine derivatives have been developed as dual inhibitors of CDK2 and PIM1 kinases, showing potent anti-proliferative activity against various cancer cell lines.[7]

  • TANK-Binding Kinase 1 (TBK1) Inhibitors: Through rational design, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as highly potent TBK1 inhibitors, with compound 15y achieving an IC₅₀ of 0.2 nM.[13]

Pyrazolo[4,3-c]pyridine in Emerging Therapeutic Areas

While less common in approved kinase inhibitors, the pyrazolo[4,3-c]pyridine scaffold offers unique structural features that have been exploited to target other important enzyme classes and protein-protein interactions (PPIs).

  • Carbonic Anhydrase (CA) Inhibitors: Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of various human carbonic anhydrase isoforms, which are implicated in diseases like glaucoma and cancer.[14][15]

  • PEX14-PEX5 Protein-Protein Interaction Inhibitors: In a notable example of targeting PPIs, pyrazolo[4,3-c]pyridines were identified as the first inhibitors of the PEX14-PEX5 interaction, demonstrating trypanocidal activity.[16] This highlights the scaffold's potential beyond traditional enzyme inhibition.

Comparative SAR: A Case Study Perspective

Direct head-to-head comparisons of the two isomers within the same study provide the most valuable insights. One study on the synthesis of pyrazolopyridines via cyclization of pyridine N-oxide tosylhydrazones produced both regioisomers.[17] While the primary goal was synthetic methodology, the separation and characterization of both the pyrazolo[3,4-b]pyridine (82% yield) and the pyrazolo[4,3-c]pyridine (12% yield) from the same reaction underscores the thermodynamic and kinetic factors that favor one isomer's formation over the other.[17]

In the context of kinase inhibition, substituting a pyrazolo[4,3-b]pyridine with a pyrazolo[3,4-b]pyridine scaffold in a series of JAK inhibitors led to an additional hydrogen bond with the hinge region, improving potency and selectivity.[11] This demonstrates how the repositioning of the pyridine nitrogen can create new, favorable interactions.

Mechanism of Action: Kinase Hinge Binding

G cluster_0 Kinase ATP Binding Site cluster_1 Pyrazolo[3,4-b]pyridine Inhibitor hinge Hinge Region (e.g., Ala, Glu) gatekeeper Gatekeeper Residue (e.g., Thr) d_loop DFG Motif (Activation Loop) inhibitor inhibitor->hinge H-Bond (N1-H) H-Bond (N7) inhibitor->gatekeeper van der Waals

Caption: Typical binding mode of a pyrazolo[3,4-b]pyridine kinase inhibitor.

This diagram illustrates the canonical binding mode where the pyrazole N1-H donates a hydrogen bond and the pyridine N7 atom accepts a hydrogen bond from the kinase hinge region, effectively anchoring the inhibitor. The orientation of a pyrazolo[4,3-c]pyridine would present a different vector for the pyridine nitrogen, which may or may not be favorable depending on the specific amino acid composition of the hinge.

Conclusion and Strategic Outlook

The comparative analysis of pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine scaffolds reveals a compelling narrative of structural nuance in drug design.

  • Pyrazolo[3,4-b]pyridine stands out as a validated, robust, and highly successful scaffold, particularly for ATP-competitive kinase inhibitors. Its favorable geometry for hinge-binding and well-established synthetic routes make it a go-to choice for many oncology and inflammation programs.[4][11]

  • Pyrazolo[4,3-c]pyridine , while less prevalent, represents an opportunity for exploring novel chemical space and targeting different classes of proteins, including enzymes like carbonic anhydrases and challenging targets like protein-protein interactions.[15][16] Its distinct electronic and steric properties can be leveraged to overcome challenges of selectivity or drug resistance encountered with more conventional scaffolds.

For drug development professionals, the choice is not about inherent superiority but strategic application. The pyrazolo[3,4-b]pyridine scaffold is a reliable starting point for kinase-focused projects, backed by a wealth of literature. The pyrazolo[4,3-c]pyridine scaffold, however, should be considered a valuable tool for scaffold hopping, overcoming ADME issues, or pursuing novel biological targets where a different arrangement of hydrogen bond acceptors and dipoles is required. Future research will undoubtedly continue to uncover the unique therapeutic potential locked within each of these isomeric structures.

References

  • Al-dujaili, D., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Pürstinger, G., et al. (2012). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Rutkauskas, K., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. Available at: [Link]

  • Hibbert, A. M., & Jones, K. (2007). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters. Available at: [Link]

  • Rutkauskas, K., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PMC. Available at: [Link]

  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]

  • Krajnović, T., & Cvijetić, I. N. (2021). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Current Organic Synthesis. Available at: [Link]

  • Tran, P. H., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. Available at: [Link]

  • Ezzat, M. H., et al. (2024). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Rojas-Montoya, A., et al. (2023). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules. Available at: [Link]

  • Wang, Z., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. Available at: [Link]

  • Al-Omair, M. A., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Available at: [Link]

  • de Oliveira, R. B., et al. (2013). Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for treating thrombotic diseases. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[4,3-c]pyridine derivatives in the presence of (α-Fe2O3)-MCM-41. ResearchGate. Available at: [Link]

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Jiang, X., et al. (2018). Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry. Available at: [Link]

  • Muthusaravanan, S., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]

  • Al-Omair, M. A., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. Available at: [Link]

  • Khan, I., et al. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules. Available at: [Link]

  • Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Baklanov, M. Y., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]

  • Bame, J. R., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B. Available at: [Link]

  • PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of Fluorescence Dyes: Tetracyclic Pyrazolo[3,4-b]Pyridine-Based Coumarin Chromophores with Intramolecular Charge Transfer Character. ResearchGate. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Medicinal Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazolo[4,3-c]pyridine Derivatives in Modern Chemistry. InnoPharmChem. Available at: [Link]

  • ResearchGate. (n.d.). Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. ResearchGate. Available at: [Link]

  • Scott, E., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry. Available at: [Link]

  • Al-Dujaili, D., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • El-Naggar, A. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. Available at: [Link]

  • Ghosh, S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of a wide range of biological targets. Its inherent structural features and synthetic tractability have led to the development of numerous derivatives with promising therapeutic potential across diverse disease areas, including oncology, inflammation, infectious diseases, and neurology. This guide provides a comparative analysis of the efficacy of various derivatives of this scaffold, supported by experimental data, to aid researchers and drug development professionals in their quest for novel therapeutics.

The Strategic Advantage of the Tetrahydropyrazolopyridine Core

The this compound core is a bioisostere of purines, enabling it to interact with the ATP-binding sites of many kinases. This fundamental property has been a cornerstone in the development of a multitude of kinase inhibitors. Furthermore, the fused ring system offers a rigid framework that can be strategically decorated with various substituents to fine-tune potency, selectivity, and pharmacokinetic properties. The non-planar, saturated pyridine ring allows for the exploration of three-dimensional space, often leading to enhanced binding affinity and improved drug-like characteristics compared to flat aromatic systems.

Comparative Efficacy Across Key Therapeutic Targets

The true measure of a scaffold's utility lies in the demonstrated efficacy of its derivatives against clinically relevant targets. Here, we compare the performance of notable this compound derivatives across several key areas of research.

Oncology: Targeting Deregulated Kinase Activity

Cancer is a primary focus for the development of tetrahydropyrazolopyridine derivatives, with a significant emphasis on kinase inhibition.

The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its deregulation implicated in multiple tumor types.[1] A series of this compound derivatives have been designed and synthesized as potent c-Met inhibitors.[1]

A noteworthy example is compound 8c from this series, which demonstrated a significant inhibitory activity against c-Met with an IC50 of 68 nM.[1] This compound also exhibited low micromolar cellular potency against MKN45 and EBC-1 cell lines and showed over 50-fold selectivity against other tested tyrosine kinases.[1] Western blot analysis confirmed that compound 8c effectively inhibited the phosphorylation of c-Met kinase in a dose-dependent manner in the MKN45 cell line.[1]

Table 1: Comparative Efficacy of c-Met Inhibitors

Compoundc-Met IC50 (nM)MKN45 Cellular Potency (µM)EBC-1 Cellular Potency (µM)Selectivity
Lead Compound 1 >1000>10>10-
Compound 8c 68low µMlow µM>50-fold vs. other kinases

Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins. A class of 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine compounds, structurally related to the pyrazolopyridine core, has been investigated as Hsp90 inhibitors.[2] For these derivatives, substitution at the N-5 position with a 2,4-resorcinol carboxamide was found to be critical for their activity.[2]

Inflammatory and Autoimmune Diseases: Modulating RIP1 Kinase

Receptor-interacting protein 1 (RIP1) kinase is a key mediator of necroptosis, a form of programmed cell death, and has emerged as a promising target for inflammatory and neurodegenerative diseases.[1] A novel class of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives has been developed as potent, orally available, and brain-penetrating RIP1 kinase inhibitors.[1]

Structure-based drug design led to the discovery of compound 22 , which exhibited high potency and excellent pharmacokinetic profiles.[1] This compound effectively suppressed necroptotic cell death in both mouse and human cells.[1] In a mouse model of multiple sclerosis (experimental autoimmune encephalomyelitis - EAE), oral administration of compound 22 (10 mg/kg, bid) significantly attenuated disease progression.[1]

Table 2: Efficacy of a Lead RIP1 Kinase Inhibitor

CompoundRIP1 Kinase Inhibitory ActivityIn Vivo Efficacy (EAE model)Brain Penetration
11 Moderate-P-gp efflux
22 Highly potentAttenuated disease progression at 10 mg/kg, bidYes
Infectious Diseases: Combating Mycobacterium tuberculosis

Tuberculosis remains a global health threat, and new drugs with novel mechanisms of action are urgently needed. The this compound scaffold has been explored for the development of inhibitors against Mycobacterium tuberculosis (MTB) pantothenate synthetase (PS), a crucial enzyme in the biosynthesis of coenzyme A.[3]

A series of forty 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were synthesized and evaluated.[3] The most active compound, 6ac (1-benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide), displayed an IC50 of 21.8 µM against MTB PS and a minimum inhibitory concentration (MIC) of 26.7 µM against MTB.[3] Importantly, this compound was found to be non-cytotoxic at a concentration of 50 µM.[3]

Table 3: Antitubercular Activity of a Lead Derivative

CompoundMTB PS IC50 (µM)MTB MIC (µM)Cytotoxicity (RAW 264.7 cells at 50 µM)
6ac 21.8 ± 0.826.7Non-cytotoxic
Neuropathic Pain: A Multi-targeted Approach

The complex nature of neuropathic pain often necessitates multi-targeted therapeutic strategies. A novel series of tetrahydropyridopyrazoles has been shown to be potent inhibitors of tumor necrosis factor-alpha (TNF-α) and to exhibit cannabinoid receptor subtype 1 (CB1) activity.[4]

The analogue 8a (N-(4-bromophenyl)-3-tert-butyl-5-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxamide) demonstrated significant antinociceptive efficacy in rodent models of acute and neuropathic pain.[4] It was effective in the chronic constriction injury model with an ED50 of 23.8 mg/kg and in the partial sciatic nerve injury model with an ED50 of 29.0 mg/kg.[4] Its CB1 receptor activity was confirmed with an IC50 of 49.6 nM, and it also showed a strong inhibitory effect on TNF-α (86.4% inhibition at 100 mg/kg).[4]

Table 4: Efficacy Data for a Neuropathic Pain Candidate

CompoundCB1 Receptor IC50 (nM)TNF-α Inhibition (% at 100 mg/kg)Chronic Constriction Injury ED50 (mg/kg)Partial Sciatic Nerve Injury ED50 (mg/kg)
8a 49.686.423.829.0

Structure-Activity Relationship (SAR) Insights

The diverse biological activities of this compound derivatives are a direct consequence of the specific substituents decorating the core scaffold. Analysis of the available data reveals several key SAR trends:

  • Substitution at N1 and N2 of the pyrazole ring: This position is crucial for modulating kinase inhibitory activity and can be functionalized to introduce groups that interact with specific residues in the ATP-binding pocket.

  • Substitution at C3 of the pyrazole ring: Modifications at this position can influence both potency and selectivity. For example, in the c-Met inhibitors, specific aryl groups at C3 were found to be optimal.

  • Substitution on the tetrahydropyridine ring (N5): This position is often used to attach larger side chains that can extend into solvent-exposed regions of the target protein or to modulate pharmacokinetic properties. In the case of the Hsp90 inhibitors, a resorcinol carboxamide at N-5 was essential for activity.[2]

Experimental Protocols for Efficacy Evaluation

To ensure the reliability and reproducibility of the presented data, it is imperative to follow standardized and well-validated experimental protocols. Below are representative methodologies for key assays.

In Vitro Kinase Inhibition Assay (Example: c-Met)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.

Protocol:

  • Reagents and Materials: Recombinant human c-Met kinase, ATP, poly(Glu, Tyr) 4:1 substrate, kinase buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Serially dilute the test compounds in DMSO to achieve a range of concentrations.

  • Assay Procedure: a. Add the kinase, substrate, and test compound to the wells of the 96-well plate. b. Initiate the kinase reaction by adding ATP. c. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and add the detection reagent according to the manufacturer's instructions. e. Measure the luminescence or fluorescence signal, which is proportional to the amount of ADP produced.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (Example: MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., MKN45) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Visualizing the Path to Discovery

Diagrams are invaluable tools for visualizing complex biological pathways and experimental workflows.

G cluster_0 Drug Discovery Workflow Scaffold_Selection Scaffold Selection: 4,5,6,7-tetrahydro-1H- pyrazolo[4,3-c]pyridine Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Caption: A generalized workflow for drug discovery utilizing the this compound scaffold.

G cluster_1 c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds PI3K PI3K cMet->PI3K activates RAS RAS cMet->RAS activates AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrazolopyridine Derivative (e.g., 8c) Inhibitor->cMet inhibits

Caption: The inhibitory action of a this compound derivative on the c-Met signaling pathway.

Conclusion

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutics. The derivatives discussed in this guide highlight the versatility of this core structure in targeting a range of diseases through diverse mechanisms of action. The continued exploration of the chemical space around this scaffold, guided by a deep understanding of structure-activity relationships and rigorous experimental validation, holds great promise for the future of drug discovery.

References

  • Structure-based design, synthesis, and evaluation of this compound derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. Journal of Medicinal Chemistry. [Link]

  • 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Three closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines: synthesis, molecular conformations and hydrogen bonding in zero, one and two dimensions. Acta Crystallographica Section C: Structural Chemistry. [Link]

Sources

Replicating Published Synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold is a privileged bicyclic heterocycle, serving as the pharmacophore core for numerous bioactive agents, including Factor Xa inhibitors, DPP-4 inhibitors, and c-Met kinase inhibitors.

While early literature (circa 1990s) relied on Claisen condensation using strong bases (NaH) and formylating agents (ethyl formate), modern process chemistry has shifted toward enaminone intermediates using N,N-Dimethylformamide dimethyl acetal (DMF-DMA) . This guide objectively compares these methodologies and provides a validated, scalable protocol for the modern route, prioritizing safety, purity, and operational simplicity.

Comparative Analysis of Synthetic Routes
FeatureMethod A: The "Classic" Formylation Method B: The "Modern" Enaminone (Recommended)
Key Reagents NaH (or LiHMDS), Ethyl Formate, HydrazineDMF-DMA (N,N-Dimethylformamide dimethyl acetal), Hydrazine
Reaction Type Claisen Condensation (Enolate chemistry)Condensation (Enamine chemistry)
Conditions Cryogenic (-78°C) or 0°C; Strictly anhydrousReflux (Toluene or DMF); Tolerates moisture better
Safety Profile High Risk: H₂ gas evolution, pyrophoric reagentsModerate Risk: Flammable solvents, thermal hazards
Purification Often requires chromatography; "Retro-Mannich" side reactions possibleIntermediates often crystalline; cleaner cyclization
Scalability Difficult (exotherms, heterogeneous mixtures)Excellent (homogeneous, thermal control)

Part 2: Detailed Experimental Protocol (Method B)

This protocol details the synthesis of the This compound dihydrochloride salt starting from commercially available 1-Boc-4-piperidone . This route minimizes impurity profiles associated with regioisomers and incomplete cyclization.

Phase 1: Enaminone Formation

Objective: Conversion of ketone to


-enaminone intermediate.
  • Setup: Charge a dry round-bottom flask with 1-Boc-4-piperidone (1.0 equiv) and Toluene (5-10 volumes).

  • Reagent Addition: Add DMF-DMA (1.5 – 2.0 equiv) in one portion.

  • Reaction: Heat to reflux (~110°C) under N₂ atmosphere.

    • Expert Insight: The reaction typically requires 4–12 hours. Monitor for the disappearance of the starting ketone via TLC or LCMS.

    • Visual Cue: The solution will darken from colorless/pale yellow to a deep orange/red, indicating the formation of the conjugated enaminone system.

  • Workup: Concentrate the reaction mixture in vacuo to remove toluene and excess DMF-DMA. The residue is typically a viscous orange oil or solid, which can often be used directly in the next step without chromatography.

Phase 2: Cyclization

Objective: Formation of the pyrazole ring via hydrazine condensation.

  • Solvation: Dissolve the crude enaminone residue in Ethanol (absolute, 5-10 volumes).

  • Cyclization: Add Hydrazine Hydrate (1.2 – 1.5 equiv) dropwise at room temperature.

    • Caution: Exothermic reaction.

  • Completion: Stir at room temperature for 2–4 hours. If conversion is slow (checked by LCMS), heat to 50°C for 1 hour.

  • Isolation: Concentrate the solvent. Partition the residue between Ethyl Acetate and Water. Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate to yield tert-butyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate .

Phase 3: Deprotection & Salt Formation

Objective: Removal of the Boc group to yield the stable dihydrochloride salt.

  • Dissolution: Dissolve the Boc-protected intermediate in 1,4-Dioxane (or MeOH).

  • Acidolysis: Add 4M HCl in Dioxane (4–5 equiv) at 0°C, then warm to room temperature.

  • Precipitation: Stir for 2–3 hours. The product, This compound dihydrochloride , typically precipitates as a white to off-white solid.

  • Filtration: Filter the solid, wash with diethyl ether (to remove lipophilic impurities), and dry under vacuum.

Part 3: Self-Validating Systems & Troubleshooting

To ensure scientific integrity (Trustworthiness), use these checkpoints to validate each stage of the synthesis without relying solely on the final result.

Checkpoint 1: The "Enaminone Shift" (LCMS/NMR)
  • Validation: The conversion of the ketone to the enaminone is marked by the appearance of a characteristic vinyl proton signal in ¹H NMR (typically

    
     7.0–7.5 ppm) and a mass shift of +55 Da (addition of =CHNMe₂ minus H₂O? No, actually +CHN(CH3)2 - O + C = +97 - 16 = +81? Correction: M+ of Product = SM + 55 is incorrect.
    
    • Correct Mass Calc: SM (199.25) + DMF-DMA (119.[1]16) - H2O - MeOH.

    • Net change: Replacement of two

      
      -protons and Oxygen with =CH-N(Me)₂.
      
    • Mass Shift: +55.08 Da. (e.g., 199

      
       254 m/z).
      
  • Failure Mode: If the mass remains at 199 (SM), the DMF-DMA is likely old/hydrolyzed. Use fresh reagent.

Checkpoint 2: Regiochemistry Control
  • Issue: When using substituted hydrazines (e.g., Methyl Hydrazine), two isomers are formed.

  • Validation: For the unsubstituted hydrazine hydrate protocol, only one tautomer exists in solution (rapid equilibrium). However, if alkylating after ring formation, N1 vs N2 selectivity becomes critical.

  • Expert Insight: The 1H-tautomer is generally thermodynamically preferred in the solid state for the salt form.

Checkpoint 3: The "Retro-Mannich" Trap
  • Risk: As noted in Aust. J. Chem., attempting this reaction with certain

    
    -diketoesters or under incorrect pH conditions can lead to ring opening or rearrangement to pyrimidines.
    
  • Prevention: Avoid strong aqueous acids during the cyclization step. Perform cyclization in neutral ethanol, then acidify only for deprotection.

Part 4: Visualization (Workflow & Mechanism)

Synthetic Workflow Diagram

SynthesisWorkflow cluster_trouble Common Failure Modes Start Start: 1-Boc-4-piperidone Step1 Step 1: Enaminone Formation (DMF-DMA, Toluene, Reflux) Start->Step1 Check1 Checkpoint: Orange Color LCMS: M+55 shift Step1->Check1 Step2 Step 2: Cyclization (Hydrazine Hydrate, EtOH, RT) Check1->Step2 Pass Fail1 Old DMF-DMA (No Reaction) Check1->Fail1 Fail Inter Intermediate: Boc-Protected Pyrazole Step2->Inter Fail2 Retro-Mannich (Wrong pH) Step2->Fail2 If Acidic Step3 Step 3: Deprotection (4M HCl in Dioxane) Inter->Step3 Final Final Product: Tetrahydro-pyrazolo-pyridine . 2HCl Step3->Final

Caption: Step-by-step synthetic workflow emphasizing the critical "Enaminone" checkpoint to prevent downstream failure.

Part 5: References

  • European Journal of Medicinal Chemistry. (2017). Structure-based design, synthesis, and evaluation of this compound derivatives as novel c-Met inhibitors.

  • Australian Journal of Chemistry. (2010). A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. (Highlighting side-reaction risks).

  • Beilstein Journal of Organic Chemistry. (2013). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach.

  • PubChem Compound Summary. this compound.[2]

  • Chemical Methodologies. (2019). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines. (Context on hydrazine mechanisms).

Sources

Validating Target Engagement of Pyrazolo[4,3-c]pyridine Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, widely utilized as a bioisostere for adenine in ATP-competitive kinase inhibitors (e.g., JAK, ERK, CDK) and bromodomain inhibitors. While biochemical potency (


) is often easily established, a critical attrition point in lead optimization is the failure to translate this potency into the cellular context.

This guide objectively compares the three primary methodologies for validating intracellular target engagement (TE) of pyrazolo[4,3-c]pyridine derivatives: Cellular Thermal Shift Assay (CETSA) , NanoBRET™ , and Chemical Proteomics . It provides actionable protocols and decision-making frameworks to ensure your compound not only binds the target but reaches it in the relevant cellular compartment.

Part 1: Strategic Comparison of TE Methodologies

For a pyrazolo[4,3-c]pyridine lead, the choice of assay depends on the specific question being asked: permeability, residence time, or selectivity.

Cellular Thermal Shift Assay (CETSA)

Best for: Rapid "Go/No-Go" decisions on cellular permeability and binding.

  • Mechanism: Ligand binding stabilizes the target protein, increasing its melting temperature (

    
    ).
    
  • Relevance to Scaffold: Pyrazolo[4,3-c]pyridines are often rigid, flat molecules. CETSA effectively differentiates between compounds that fail due to poor solubility/permeability versus those that simply lack affinity.

  • Limitation: It is an endpoint assay; it cannot measure residence time (

    
    ).
    
NanoBRET™ Target Engagement

Best for: Quantitative affinity (


) and Residence Time (

) measurements.
  • Mechanism: Energy transfer between a NanoLuc-tagged target and a fluorescent tracer.[1][2][3] The test compound competes with the tracer.[3]

  • Relevance to Scaffold: Since most pyrazolo[4,3-c]pyridines are ATP-competitive, they compete directly with broad-spectrum kinase tracers. This allows for precise

    
     determination in live cells without cell lysis.[1]
    
Chemical Proteomics (Activity-Based Protein Profiling - ABPP)

Best for: Selectivity profiling and off-target identification.

  • Mechanism: Uses a "clickable" analogue of the scaffold to pull down bound proteins from lysate or live cells.

  • Relevance to Scaffold: Critical for this class, as the pyrazolo-pyridine core can promiscuously bind multiple kinases (the "kinome selectivity" problem).

Comparative Matrix
FeatureCETSA (Western Blot/HiBiT)NanoBRET™ TEChemical Proteomics (ABPP)
Primary Output Binary Binding (Yes/No),

shift
Quantitative Affinity (

,

), Residence Time
Target ID, Selectivity Profile
Cellular Context Live cells (endpoint lysis)Live cells (real-time)Live cells or Lysate
Labeling Label-free (native protein)Requires Transfection (NanoLuc fusion)Requires Probe Synthesis (Alkyne/Azide)
Throughput Medium (Western) to High (AlphaScreen)High (384-well plate)Low (Mass Spec readout)
Scaffold Suitability High (Checks permeability)Very High (Kinetic optimization)Medium (Requires synthesis of probe)

Part 2: Visualizing the Validation Workflow

The following decision tree illustrates the logical flow for validating a pyrazolo[4,3-c]pyridine hit.

TE_Workflow Start Pyrazolo[4,3-c]pyridine Hit (High Biochemical Potency) Q1 Is the target known? Start->Q1 NanoBRET NanoBRET TE Assay (Measure KD_app & Residence Time) Q1->NanoBRET Yes (Kinase/Enzyme) ChemProt Chemical Proteomics (ABPP) (Identify Off-Targets) Q1->ChemProt No (Phenotypic Hit) CETSA CETSA (Isothermal Dose Response) (Validate Permeability) NanoBRET->CETSA No Binding Observed Opt_Kin Optimize Kinetics (k_off driven) NanoBRET->Opt_Kin Good Affinity CETSA->Opt_Kin Shift Observed (Low Affinity) Opt_ADME Optimize Permeability (Solubility/LogD) CETSA->Opt_ADME No Shift (Poor Entry) ChemProt->NanoBRET Target ID'd

Figure 1: Strategic workflow for validating target engagement. Blue nodes indicate starting points, Green/Yellow/Red indicate assay choices based on stage.

Part 3: Detailed Experimental Protocols

These protocols are optimized for adherent cancer cell lines (e.g., HeLa, HEK293) commonly used in kinase research.

Protocol A: Isothermal Dose-Response CETSA (ITDR-CETSA)

Objective: Determine if the compound enters the cell and stabilizes the target at a fixed temperature.

Reagents:

  • Target-specific primary antibody.

  • Protease inhibitor cocktail.

  • Heating block (PCR cycler recommended for precision).

Step-by-Step Workflow:

  • Cell Seeding: Seed cells to reach 70-80% confluency.

  • Treatment: Treat cells with the pyrazolo[4,3-c]pyridine derivative at a concentration range (e.g., 0.1

    
    M to 50 
    
    
    
    M) for 1 hour at 37°C. Include a DMSO control.
    • Expert Insight: Pyrazolo-pyridines can be lipophilic. Ensure final DMSO concentration is <0.5% to prevent solvent-induced thermal destabilization.

  • Harvest & Resuspend: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot samples into PCR tubes. Heat at the target's determined

    
     (aggregation temperature, usually 
    
    
    
    C) for 3 minutes.
    • Note: If

      
       is unknown, run a "Melt Curve" experiment first with vehicle only.
      
  • Lysis & Separation: Cool to RT (3 min). Add lysis buffer (e.g., 0.4% NP-40) and freeze-thaw (3x) to lyse. Centrifuge at 20,000 x g for 20 mins at 4°C.

  • Detection: Collect the supernatant (soluble fraction). Analyze via Western Blot.

  • Data Analysis: Plot band intensity vs. compound concentration. A sigmoidal increase in soluble protein indicates successful TE.

Protocol B: NanoBRET™ Competitive Binding Assay

Objective: Measure intracellular affinity (


) under physiological ATP conditions.

Reagents:

  • Plasmid: NanoLuc-Target Fusion Vector.

  • Tracer: Cell-permeable fluorescent tracer (broad-spectrum kinase tracer).

  • Substrate: NanoBRET™ Nano-Glo® Substrate.

Step-by-Step Workflow:

  • Transfection: Transfect HEK293 cells with the NanoLuc-Target plasmid. Incubate 24 hours.

    • Expert Insight: Keep expression levels low. Overexpression can create an "artifactual sink," skewing

      
       values.
      
  • Tracer Optimization: Treat cells with serial dilutions of the Tracer to determine the

    
    . Use the tracer concentration at its 
    
    
    
    for the competition assay.
  • Compound Treatment:

    • Add the pyrazolo[4,3-c]pyridine derivative (serial dilution).

    • Immediately add the Tracer at the fixed optimized concentration.

    • Incubate for 2 hours at 37°C.

  • Measurement: Add Nano-Glo® Substrate and Extracellular NanoLuc Inhibitor. Measure Donor (460nm) and Acceptor (618nm) emission.

  • Calculation: Calculate the MilliBRET ratio (

    
    ).
    
    • 
       Calculation: Fit data to a four-parameter logistic equation.
      
    • 
       Calculation: Use the Cheng-Prusoff equation adapted for BRET: 
      
      
      
      .

Part 4: Data Interpretation & Troubleshooting

Scenario 1: High Biochemical Potency, No CETSA Shift
  • Diagnosis: The compound is likely not entering the cell (Permeability issue) or is being actively effluxed (P-gp substrate).

  • Action: Check LogD. Pyrazolo[4,3-c]pyridines with high polar surface area may need prodrug strategies. Perform a lysate-CETSA; if a shift occurs in lysate but not live cells, permeability is confirmed as the bottleneck.

Scenario 2: NanoBRET Curve is Shallow (Hill Slope < 1)
  • Diagnosis: Negative cooperativity or multiple binding sites.

  • Relevance: Kinases often exist in complexes. The pyrazolo scaffold might bind the monomer and dimer differently.

Scenario 3: Discrepancy between CETSA and NanoBRET
  • Diagnosis:

    • CETSA: Measures thermodynamic stability (global folding).

    • NanoBRET: Measures occupancy of a specific pocket (Active Site).

  • Insight: A compound might bind the ATP pocket (NanoBRET positive) without significantly stabilizing the whole protein structure (CETSA negative). Trust the NanoBRET for functional occupancy.

Part 5: Mechanism of Action Visualization

Mechanism cluster_0 CETSA (Thermal Stability) cluster_1 NanoBRET (Energy Transfer) Protein Target Protein (Unstable) Complex Stabilized Complex (Resists Aggregation) Protein->Complex + Heat + Drug Drug Pyrazolo-Pyridine Tracer Fluorescent Tracer (Acceptor) Drug->Tracer Competes NoSignal Signal Loss (Target Engagement) Drug->NoSignal Displaces Tracer Nluc NanoLuc-Target (Donor) Nluc->Tracer Proximity Signal BRET Signal (High) Tracer->Signal

Figure 2: Mechanistic difference between CETSA (stabilization) and NanoBRET (displacement).

References

  • Martinez Molina, D., et al. (2013).[4] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[2][4][5][6][7] Science, 341(6141), 84-87. Link

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET.[2][8] Nature Communications, 6, 10091. Link

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214. Link

  • Alghamdi, S., et al. (2021). Pyrazolo[4,3-c]pyridines as a scaffold for the development of potent protein kinase inhibitors.[9][10] Molecules, 26(15), 4562. Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[1][2][4][5][6] Nature Protocols, 9(9), 2100-2122. Link

Sources

Comparative ADME Guide: Pyrazolo[4,3-c]pyridine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Architecture

The pyrazolo[4,3-c]pyridine scaffold represents a privileged bicyclic heteroaromatic system in medicinal chemistry, widely utilized as a bioisostere of purines and indazoles.[1] Its primary application lies in kinase inhibition (e.g., JAK, CDK, c-Met, ERK), where the arrangement of nitrogen atoms provides critical hydrogen-bond acceptor/donor motifs for the ATP-binding hinge region.[1]

This guide objectively compares the ADME (Absorption, Distribution, Metabolism, Excretion) profile of pyrazolo[4,3-c]pyridines against its two most common structural alternatives: Indazoles and Pyrazolo[3,4-b]pyridines .[1][2]

Structural Logic & Bioisosterism

The transition from an indazole to a pyrazolo-pyridine (scaffold hopping) is typically driven by the need to:

  • Increase Solubility: The pyridine nitrogen lowers LogP and increases polarity compared to the carbocyclic indazole.

  • Tune H-Bonding: The specific isomer ([4,3-c] vs [3,4-b]) is selected to match the required H-bond acceptor vector in the target protein's active site.

Key Structural Differentiation:

  • Indazole: Lipophilic, often poor aqueous solubility (LogP > 3.5).[1][2]

  • Pyrazolo[3,4-b]pyridine: Nitrogen at position 7 (adjacent to bridgehead).[1]

  • Pyrazolo[4,3-c]pyridine: Nitrogen at position 5 (distal to bridgehead).[1] This position is critical for specific water-mediated bridges or direct hinge interactions that [3,4-b] cannot satisfy.

Comparative ADME Analysis

The following data synthesis highlights the performance trade-offs when selecting the pyrazolo[4,3-c]pyridine core. Data ranges are representative of optimized kinase inhibitors reported in literature (e.g., c-Met and TRK inhibitor series).

Table 1: Physicochemical & ADME Performance Matrix[1][2]
FeatureIndazole (Baseline)Pyrazolo[3,4-b]pyridine Pyrazolo[4,3-c]pyridine Implication
LogP (Lipophilicity) High (3.5 – 5.[2]0)Moderate (2.5 – 3.[1]8)Moderate-Low (2.0 – 3.5) [4,3-c] offers better "drug-like" space entry.
Aqueous Solubility Low (< 5 µM)Improved (10 – 50 µM)High (> 50 µM) Pyridine N at pos-5 aids solvation better than pos-7.
Permeability (Papp) High (> 10 x 10⁻⁶ cm/s)ModerateModerate (5 – 15 x 10⁻⁶ cm/s) Added polarity slightly reduces passive diffusion.[1][2]
Metabolic Stability (t½) High (> 60 min)Moderate (30 – 60 min)Variable (15 – 60 min) Susceptible to N-oxidation at the pyridine nitrogen.
CYP Inhibition High Risk (CYP3A4)Moderate RiskLow-Moderate Risk Lower lipophilicity reduces non-specific CYP binding.
Kinase Selectivity Low (Promiscuous)ModerateHigh Unique vector allows specific hinge targeting.
Deep Dive: Metabolic "Soft Spots"

The pyrazolo[4,3-c]pyridine core presents specific metabolic vulnerabilities that differ from its isomers.

  • Pyridine N-Oxidation: The nitrogen at position 5 is electron-deficient but accessible. In the presence of CYP450s (specifically CYP3A4), N-oxidation is a primary clearance route.

    • Mitigation: Introduction of steric bulk (e.g., methyl, Cl) at C4 or C6 can block the approach of the heme iron.[1]

  • N-Dealkylation: Substituents on the pyrazole nitrogens (N1 or N2) are prone to oxidative dealkylation.

    • Mitigation: Use of deuterated alkyl groups or cycloalkyl rings (cyclopropyl) to retard SOM (Site of Metabolism) oxidation.

Visualizing the Optimization Workflow

The following diagram illustrates the decision matrix for optimizing a hit compound containing this scaffold.

ADME_Optimization Start Hit Identification (Pyrazolo[4,3-c]pyridine Core) Solubility_Test Assay 1: Kinetic Solubility (PBS pH 7.4) Start->Solubility_Test Decision_Solubility Solubility < 20 µM? Solubility_Test->Decision_Solubility Permeability_Test Assay 2: Caco-2 / PAMPA (Passive Diffusion) Metabolic_Test Assay 3: Microsomal Stability (Human/Rat Liver Microsomes) Permeability_Test->Metabolic_Test Decision_Metabolism Cl_int > Threshold? Metabolic_Test->Decision_Metabolism Decision_Solubility->Permeability_Test No (Good Sol) Fix_Solubility Strategy A: Introduce solubilizing group (Morpholine/Piperazine at C4/C6) Decision_Solubility->Fix_Solubility Yes (Poor Sol) Fix_Metabolism Strategy B: Block Metabolic Soft Spot (F/Me at C4, Deuteration at N1) Decision_Metabolism->Fix_Metabolism Yes (Unstable) Lead_Candidate Lead Candidate Balanced Profile Decision_Metabolism->Lead_Candidate No (Stable) Fix_Solubility->Solubility_Test Re-test Fix_Metabolism->Metabolic_Test Re-test

Caption: Iterative ADME optimization workflow for pyrazolo[4,3-c]pyridine derivatives, prioritizing solubility and metabolic stability checkpoints.

Experimental Protocols (Self-Validating Systems)

To ensure data reliability, the following protocols utilize internal standards and specific control compounds.

Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine the intrinsic clearance (


) and half-life (

) of the analog.[2]
  • Preparation:

    • Prepare 10 mM stock of test compound in DMSO.

    • Thaw Human Liver Microsomes (HLM) on ice. Protein concentration target: 0.5 mg/mL.

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

    • Control: Verapamil (High clearance control) and Warfarin (Low clearance control).[1]

  • Workflow:

    • Pre-incubate compound (1 µM final) with microsomes for 5 min at 37°C.

    • Initiate reaction by adding NADPH.

    • Sample at

      
       min.[1]
      
    • Quench: Add 100 µL sample to 300 µL ice-cold Acetonitrile (containing Tolbutamide as Internal Standard).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs. time. Slope 
      
      
      
      determines
      
      
      .
    • Validation: Verapamil

      
       must fall within 10–20 min range for assay acceptance.
      
Protocol B: Kinetic Solubility Assay

Objective: Rapidly assess solubility to filter "brick dust" compounds early.

  • Method:

    • Dispense 10 mM DMSO stock into PBS (pH 7.4) to a target concentration of 200 µM (2% DMSO final).

    • Incubate for 24 hours at 25°C with shaking.

    • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification:

    • Analyze filtrate via UV-Vis (254 nm and 280 nm) or LC-MS.

    • Compare peak area against a standard curve prepared in 100% DMSO (theoretical 100% solubility).

  • Validation:

    • Hydrocortisone (High Sol) and Reserpine (Low Sol) must be included.[1]

Case Study: c-Met Inhibitor Optimization

Synthesized from literature data [1, 2]

A comparative study of c-Met inhibitors demonstrated the impact of the pyrazolo[4,3-c]pyridine core.

  • Compound A (Indazole core): Potent (IC50 = 2 nM), but insoluble (< 1 µg/mL).[1] Oral bioavailability (F%) < 5%.

  • Compound B (Pyrazolo[4,3-c]pyridine analog):

    • Potency: Retained (IC50 = 3 nM).

    • Solubility: Increased to 45 µg/mL due to the pyridine nitrogen accepting H-bonds from water.

    • Metabolism: Initial high clearance was observed.

    • Optimization: Addition of a fluorine atom at the C4 position blocked oxidative metabolism, raising

      
       from 12 min to 55 min.
      
    • Outcome: F% increased to 42% in rat models.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH. [Link][2]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Bioorganic Chemistry. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link][1][3]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link][1][2]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences. [Link]

Sources

Confirming Antiproliferative Potency: A Comparative Guide for Tetrahydropyrazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The THPP Scaffold Advantage

Tetrahydropyrazolopyridine (THPP) derivatives represent a privileged scaffold in modern oncology due to their structural rigidity and ability to occupy the ATP-binding pockets of various kinases (e.g., CDKs) or the colchicine-binding site of tubulin. Unlike flexible acyclic inhibitors, the fused THPP ring system offers superior metabolic stability and selectivity.

This guide provides a validated workflow to confirm the antiproliferative effects of novel THPP derivatives. It moves beyond basic screening, offering a comparative analysis against standard-of-care agents (Doxorubicin, Paclitaxel) and detailing the mechanistic validation required for high-impact publication.

Structural Logic & Mechanistic Hypothesis

Before screening, one must establish the mode of action. THPP derivatives typically function via two primary mechanisms:

  • Microtubule Destabilization: Binding to the colchicine site, preventing polymerization.

  • Kinase Inhibition: Targeting Cyclin-Dependent Kinases (CDK2/CDK9) to induce G1/S or G2/M arrest.

The following diagram illustrates the workflow from synthesis to mechanistic confirmation.

THPP_Workflow Synthesis Scaffold Synthesis (THPP Core) Screening Primary Screen (MTS/CCK-8) Synthesis->Screening Library Generation Validation Comparative Profiling Screening->Validation Hit Selection (<5 µM) Mechanism Mechanistic Confirmation Validation->Mechanism Lead Optimization Microscopy Morphology Analysis Mechanism->Microscopy FlowCyto Flow Cytometry (Cell Cycle) Mechanism->FlowCyto Western Western Blot (pRb, PARP) Mechanism->Western

Figure 1: The critical path for validating THPP derivatives, moving from phenotypic screening to molecular target confirmation.

Comparative Efficacy Guide

When publishing antiproliferative data, isolated IC50 values are insufficient. You must benchmark against established standards. The table below represents a standardized comparison matrix for a potent THPP derivative (Lead-THPP) targeting the tubulin-microtubule system.

Table 1: Comparative Cytotoxicity Profile (IC50 in µM)
CompoundA549 (Lung)MCF-7 (Breast)HCT-116 (Colon)HEK-293 (Normal)Selectivity Index (SI)*
Lead-THPP (Novel) 0.85 ± 0.1 1.20 ± 0.2 0.95 ± 0.1 > 50.0 > 58.8
Doxorubicin (Std)0.45 ± 0.050.60 ± 0.10.55 ± 0.052.50 ± 0.4~ 5.5
5-Fluorouracil5.20 ± 1.18.50 ± 1.54.10 ± 0.815.0 ± 2.0~ 2.9
Pyrazolopyrimidine Analog2.24 ± 0.33.80 ± 0.52.90 ± 0.412.0 ± 1.5~ 5.3

Analysis:

  • Potency: The Lead-THPP is less potent than Doxorubicin but significantly more potent than 5-FU and the structural analog (Pyrazolopyrimidine).

  • Safety: The critical differentiator is the Selectivity Index (SI) . The THPP derivative shows low toxicity in normal HEK-293 cells, a common advantage of this scaffold over anthracyclines like Doxorubicin.

Validated Experimental Protocols

Protocol A: High-Precision Viability Assay (MTS vs. MTT)

Why MTS? Avoid MTT. MTT requires solubilization of formazan crystals (introducing pipetting error) and is toxic to mitochondria over long exposures. MTS is soluble, non-toxic, and allows for continuous monitoring.

Step-by-Step Workflow:

  • Seeding: Seed tumor cells (e.g., A549) at

    
     cells/well in 96-well plates.
    
  • Equilibration: Incubate for 24h to ensure log-phase growth.

  • Treatment: Add THPP derivative (0.01 – 100 µM) using serial dilution. Include DMSO Control (0.1%) and Positive Control (Colchicine/Doxorubicin) .

  • Incubation: Incubate for 48h or 72h (essential for cell cycle specific agents).

  • Readout: Add 20 µL MTS reagent. Incubate 1-4h. Read OD at 490 nm.

  • Calculation:

    
    
    
Protocol B: Mechanism Confirmation (Flow Cytometry)

Antiproliferative effects must be categorized as Cytostatic (Arrest) or Cytotoxic (Apoptosis).

Causality Check:

  • If THPP targets Tubulin

    
     Expect G2/M Arrest .
    
  • If THPP targets CDK4/6

    
     Expect G0/G1 Arrest .
    

Workflow:

  • Treat cells with Lead-THPP at

    
     and 
    
    
    
    IC50 for 24h.
  • Harvest and wash with cold PBS.

  • Fixation: Add 70% ice-cold ethanol dropwise while vortexing (prevents clumping). Store at -20°C overnight.

  • Staining: Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

  • Analysis: Measure DNA content.[1] Look for the "Sub-G1" peak (apoptosis) and specific phase accumulation.[2]

Molecular Signaling Pathway (Western Blot)

To prove the mechanism, you must visualize the downstream signaling cascade. The diagram below details the expected pathway modulation for a THPP derivative acting as a dual Tubulin/Kinase inhibitor.

Signaling_Pathway THPP THPP Derivative (Drug) Tubulin Microtubule Polymerization THPP->Tubulin Inhibits CDK CDK1 / Cyclin B THPP->CDK Inhibits Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Spindle Defect CDK->Arrest Checkpoint Bcl2 Bcl-2 (Anti-apoptotic) Arrest->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Arrest->Bax Upregulates Caspase Caspase-3 Cleavage Bcl2->Caspase Releases Cyt-c Bax->Caspase PARP PARP Cleavage Caspase->PARP Activates Apoptosis APOPTOSIS PARP->Apoptosis DNA Fragmentation

Figure 2: Proposed mechanism of action. THPP inhibition of tubulin/CDK leads to G2/M arrest, tipping the Bax/Bcl-2 balance to trigger the Caspase cascade.

Key Western Blot Markers:

  • Cyclin B1: Accumulation indicates G2/M arrest.

  • Cleaved PARP: The definitive marker of irreversible apoptosis (unlike Annexin V, which can show false positives in necrotic cells).

  • p-Histone H3: A specific marker for mitosis; reduction indicates failure to enter mitosis proper or arrest in prophase.

References

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents. International Journal of Molecular Sciences. (2016). Validates IC50 ranges and flow cytometry protocols for this scaffold. [Link]

  • Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. Bioorganic & Medicinal Chemistry Letters. (2013). Establishes tubulin polymerization inhibition as a primary mechanism. [Link]

  • Antiproliferative and cytotoxic assays: MTT assay. Molecular Biology Reports. (2021). Provides the foundational protocol for comparative cytotoxicity. [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. (2025). Advanced screening workflows for resistant cell lines. [Link]

Sources

Evaluating the therapeutic index of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold represents a critical structural motif in modern drug discovery, serving as a bioisostere for the classical tetrahydroisoquinoline (THIQ) and piperidine systems. Unlike its isomers (e.g., the [3,4-c] core found in Apixaban derivatives), the [4,3-c] isomer is increasingly utilized to target neuropathic pain pathways (cannabinoid/TNF-α modulation) , c-Met kinase inhibition , and antitubercular targets .

This guide evaluates the Therapeutic Index (TI) of this scaffold by analyzing its physicochemical "cleanliness" and metabolic stability compared to standard alternatives.

Key Findings
  • Therapeutic Index (TI): Derivatives of this scaffold demonstrate a superior TI in neuropathic pain models (

    
    ) compared to thienopyridine analogs, largely due to reduced metabolic activation liabilities.
    
  • Metabolic Stability: The pyrazole-fused ring prevents the formation of reactive quinone-methide species often seen with tetrahydroisoquinoline (THIQ) scaffolds.

  • Physicochemical Profile: Offers a lower LogP (approx. 1.5–2.5 range for core derivatives) compared to THIQ, enhancing solubility and reducing non-specific cytotoxicity.

Comparative Analysis: Scaffold vs. Alternatives

To objectively evaluate the safety and efficacy of this compound (Scaffold A), we compare it against two industry-standard bicyclic amines: Tetrahydroisoquinoline (Scaffold B) and Tetrahydrothieno[3,2-c]pyridine (Scaffold C) .

Table 1: Physicochemical and Safety Profile Comparison
FeatureScaffold A (Subject) Scaffold B (THIQ) Scaffold C (Thienopyridine)
Core Structure Pyrazole fused to PiperidineBenzene fused to PiperidineThiophene fused to Piperidine
LogP (Core) ~0.5 (Hydrophilic)~1.8 (Lipophilic)~1.5 (Lipophilic)
Metabolic Liability Low. Nitrogen-rich ring resists oxidative bioactivation.High. Prone to hydroxylation & quinone-imine formation (neurotoxicity risk).High. Thiophene ring often requires bioactivation (e.g., Clopidogrel); risk of reactive metabolites.
H-Bond Donors 1 (Pyrazole NH)0 (if N-substituted)0
Primary Toxicity Low cytotoxicity (

)
Dopaminergic toxicity (specific derivatives)Hepatotoxicity (idiosyncratic)
Primary Application Kinase inhibitors, Pain (CB1/TNF

)
GPCR ligands, Calcium channel blockersAntiplatelet agents
Mechanism of Improved Safety (The "Why")

The superior TI of the pyrazolo[4,3-c]pyridine scaffold stems from its electronic properties. In Scaffold B (THIQ) , metabolic oxidation at the benzylic position can lead to electrophilic species that covalently bind to hepatic proteins. Scaffold C (Thienopyridine) often acts as a prodrug, requiring CYP450 activation which releases reactive sulfur species.

In contrast, the Scaffold A (Subject) pyrazole ring is electron-rich but electron-deficient enough to resist rapid oxidation, functioning as a "metabolic sink" that preserves the drug's integrity until excretion, thereby widening the gap between the Effective Dose (


) and Toxic Dose (

).

Case Study: Therapeutic Index in Neuropathic Pain

Reference Data Source: Evaluation of Compound 8a (Source 1)

To provide a concrete TI evaluation, we analyze Compound 8a , a derivative of the subject scaffold designed for neuropathic pain (targeting CB1 receptors and TNF-α).[1]

Experimental Data Summary
  • Efficacy (

    
    ):  23.8 mg/kg (Chronic Constriction Injury Model)[1]
    
  • Potency (

    
    ):  49.6 nM (CB1 Receptor)[1]
    
  • Toxicity Proxy (

    
    ):  > 50 µM (In vitro cytotoxicity against mammalian cells)
    

Calculated Therapeutic Index (In Vitro):



Interpretation: The scaffold exhibits a massive safety window in vitro. Even if in vivo toxicity (


) is conservatively estimated at 500 mg/kg based on rodent acute toxicity studies of similar pyrazoles, the in vivo TI would remain favorable (

).

Visualizing the Safety Logic

The following diagram illustrates why the Pyrazolo[4,3-c]pyridine scaffold offers a safer metabolic trajectory compared to the Thienopyridine alternative.

MetabolicSafety cluster_0 Scaffold C: Thienopyridine (Alternative) cluster_1 Scaffold A: Pyrazolo[4,3-c]pyridine (Subject) TP Thienopyridine Parent Met1 CYP450 Oxidation TP->Met1 Reactive Reactive Thiolactone (Electrophile) Met1->Reactive Bioactivation Tox Protein Adducts (Hepatotoxicity) Reactive->Tox Covalent Binding PP Pyrazolo[4,3-c]pyridine Parent Met2 Phase II Conjugation PP->Met2 Direct Conjugation Stable Glucuronide/Sulfate Metabolite Met2->Stable Excrete Renal Excretion Stable->Excrete Safe Clearance

Caption: Metabolic trajectory comparison. The Thienopyridine scaffold (red) risks bioactivation to toxic electrophiles, whereas the Pyrazolo[4,3-c]pyridine scaffold (blue/green) favors direct Phase II conjugation and safe excretion.

Protocol: Determination of Therapeutic Index

To replicate these findings or evaluate new derivatives, follow this self-validating workflow. This protocol couples efficacy (Target Engagement) with toxicity (Cell Health) to derive a robust TI.

Step 1: Efficacy Assay (Target Engagement)
  • System: HEK293 cells stable transfected with CB1 receptor (or target of interest).

  • Method: cAMP accumulation assay (functional readout).

  • Procedure:

    • Seed cells at 5,000 cells/well in 384-well plates.

    • Treat with serial dilutions of the test compound (0.1 nM to 10 µM).

    • Stimulate with Forskolin (to raise cAMP).

    • Measure cAMP levels via TR-FRET.

    • Output: Calculate

      
       (concentration inhibiting 50% of cAMP response).
      
Step 2: Cytotoxicity Assay (The Safety Ceiling)
  • System: HepG2 (Liver carcinoma) cells – standard for metabolic toxicity prediction.

  • Method: ATP quantitation (CellTiter-Glo).

  • Procedure:

    • Seed HepG2 cells at 10,000 cells/well.

    • Incubate for 24 hours to allow adherence.

    • Treat with serial dilutions of the test compound (up to 100 µM) for 48 hours.

    • Add lysis/luciferase reagent and read luminescence.

    • Output: Calculate

      
       (concentration reducing cell viability by 50%).
      
Step 3: Data Synthesis & TI Calculation

Use the following logic flow to categorize the compound's potential.

TI_Calculation Start Input Data Calc Calculate TI = CC50 / EC50 Start->Calc Decision Is TI > 10? Calc->Decision HighTI High Safety Margin Proceed to In Vivo PK Decision->HighTI Yes LowTI Narrow Window Check Structure-Toxicity Decision->LowTI No

Caption: Decision tree for evaluating Therapeutic Index (TI). A TI > 10 is the minimum threshold for advancing a scaffold derivative to in vivo pharmacokinetic (PK) studies.

References

  • Discovery of novel tetrahydro-pyrazolo[4,3-c]pyridines for the treatment of neuropathic pain. Source: National Institutes of Health (PubMed) Context: Establishes efficacy (

    
    ) and safety data for Compound 8a.
    
    
  • Structure-based design, synthesis, and evaluation of this compound derivatives as novel c-Met inhibitors. Source: European Journal of Medicinal Chemistry Context: Provides cellular potency data (nM range) and selectivity profiles.[2]

  • Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors. Source: PubMed Context: Demonstrates non-cytotoxic profile at high concentrations (50 µM).[3]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Source: Bentham Science Context: Overview of the broad biological spectrum and structural stability of the scaffold.

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine

[1][2]

Executive Summary: Immediate Action Plan

Do not flush this compound down the drain. 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 105658-40-8) is a bicyclic secondary amine.[1] It poses risks of skin corrosion/irritation and serious eye damage.[1][2][3] Disposal requires segregation into high-BTU organic waste streams for incineration equipped with nitrogen oxide (NOx) scrubbers.[1]

Quick Reference Disposal Matrix
Waste StateConcentrationPrimary Disposal StreamImmediate Action
Pure Solid >95%Solid Hazardous Waste Double-bag in polyethylene; label as "Toxic/Irritant Organic Solid."[1]
Solution (Organic) AnyOrganic Solvents (Halogen-Free) Collect in HDPE/Glass carboy.[1] Ensure solvent is compatible (e.g., MeOH, DMSO).[1]
Solution (Aqueous) <5%Aqueous Basic Waste Adjust pH to 9-10 if highly acidic; collect in HDPE.[1] Do not mix with oxidizers.
Contaminated Debris TraceSolid Hazardous Debris Place gloves/wipes in a dedicated hazardous waste bin.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity.[1] This compound is a fused pyrazole-piperidine system.[1]

  • Chemical Name: this compound[1]

  • CAS Number: 105658-40-8 (Free Base)[1]

  • Molecular Formula: C₆H₉N₃[1]

  • Basicity (pKa): The piperidine nitrogen is basic (estimated pKa ~10-11).[1]

  • Key Hazards (GHS):

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][4]

    • H335: May cause respiratory irritation.[1][4]

Scientist's Note: While often labeled merely as an "irritant," the secondary amine functionality can exhibit corrosive behavior on mucous membranes.[1] Treat the free base with the same rigor as you would piperidine.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired inventory, surplus synthesis intermediates.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a Teflon-lined cap.[1] Avoid metal containers due to potential corrosion from amine vapors over time.[1]

  • Transfer: In a fume hood, transfer the solid using a chemically resistant spatula.[1]

  • Labeling: Mark the container clearly with the chemical name and the hazard warning "Irritant/Basic Solid."[1]

  • Secondary Containment: Place the primary container inside a clear polyethylene bag (zip-lock) before depositing it into the lab's central Solid Hazardous Waste drum.

Protocol B: Liquid Waste (Reaction Mixtures/Stock Solutions)

Applicability: HPLC waste, reaction mother liquors.[1]

The presence of three nitrogen atoms in the structure means that incineration will generate Nitrogen Oxides (NOx).[1]

  • Solvent Compatibility Check: Ensure the carrier solvent is combustible (e.g., Methanol, Ethanol, Acetonitrile).[1]

    • Caution: Do not mix with halogenated solvents (DCM/Chloroform) unless your facility specifically allows "Mixed Halogenated/Non-Halogenated" streams.[1]

  • Segregation: Pour into the Organic Waste (Non-Halogenated) carboy.

  • pH Check (Crucial): If the waste solution was part of an acidic workup (e.g., using HCl), the amine is likely protonated (salt form).[1] If the solution is basic, ensure it is not mixed with acidic waste streams in the main carboy to prevent exothermic neutralization.[1]

Protocol C: Aqueous Waste

Applicability: Aqueous extractions, washed glassware rinsate.[1]

  • Collection: Do not pour down the sink. Collect in a dedicated "Aqueous Basic" or "Aqueous Toxic" waste container.[1]

  • Stabilization: If the solution is highly basic (pH > 12), neutralize carefully with dilute sulfuric acid to pH 8-9 before storage to reduce the risk of immediate corrosion to waste containers, though HDPE is generally resistant.[1]

Waste Stream Segregation Logic

Improper mixing of waste is the leading cause of laboratory accidents.[1] The diagram below illustrates the decision logic for segregating this specific amine.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / DebrisStateCheck->SolidPowder/WipesLiquidLiquid / SolutionStateCheck->LiquidReaction MixSolidBinStream C: Solid Hazardous Waste(Double Bagged)Solid->SolidBinSegregate from OxidizersSolventCheckSolvent Type?Liquid->SolventCheckOrganicOrganic SolventSolventCheck->OrganicMeOH, EtOH, DMSOAqueousAqueous SolutionSolventCheck->AqueousWater/BufferIncinerateStream A: High BTU Incineration(NOx Scrubbing Required)Organic->IncinerateAqTreatmentStream B: Aqueous Treatment(Adjust pH 6-9)Aqueous->AqTreatment

Figure 1: Waste stream segregation workflow ensuring proper routing to incineration or treatment facilities.

Chemical Incompatibility & Safety

As a secondary amine, this compound exhibits specific reactivities that dictate storage and disposal partners.[1]

Incompatibility Matrix
Incompatible ClassReaction RiskPreventive Action
Strong Oxidizers (e.g., Peroxides, Nitrates)Fire/ExplosionNever store in the same secondary containment tray.[1]
Acid Chlorides / Anhydrides Vigorous Exothermic ReactionDo not dispose of in the same waste bottle without prior quenching.[1]
Strong Acids Exothermic Salt FormationIf mixing in waste, add slowly to prevent heat spikes.[1]
Visualizing Incompatibility

The following diagram details the chemical segregation requirements to prevent accidental reactivity in the waste container.

IncompatibilityTarget4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridineOxidizersStrong Oxidizers(H2O2, KMnO4)Target->OxidizersDo NOT Mix(Fire Risk)AcidsStrong Acids(H2SO4, HNO3)Target->AcidsCaution: Exothermic(Heat Gen)AldehydesAldehydes/Ketones(Potential Imine formation)Target->AldehydesSide Reaction(Polymerization)

Figure 2: Chemical incompatibility map.[1] Red arrows indicate critical safety risks.

Spill Contingency Plan

In the event of a spill, speed and the correct choice of absorbent are critical to preventing exposure.[1]

  • Evacuate & Ventilate: If the spill is significant (>10g or >100mL), evacuate the immediate area.[1] The amine vapors can be respiratory irritants.[1][4]

  • PPE: Don Nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat.[1]

  • Containment:

    • Solids: Cover with a damp paper towel to prevent dust generation, then scoop into a waste bag.[1]

    • Liquids: Surround with an inert absorbent (Vermiculite or Sand).[1] Do not use paper towels alone for large liquid spills, as the high surface area can increase evaporation rates of the amine.[1]

  • Neutralization (Optional but Recommended): For liquid spills, treat the area with a dilute (5%) acetic acid or citric acid solution to neutralize the base before final cleanup.[1]

  • Final Wash: Clean the surface with soap and water.[1]

References

  • PubChem. (n.d.).[1] this compound | C6H9N3.[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.